Epofolate
Description
Structure
2D Structure
Properties
CAS No. |
958646-17-8 |
|---|---|
Molecular Formula |
C67H92N16O22S3 |
Molecular Weight |
1569.7 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1 |
InChI Key |
TURJYGRXEJIBGT-OCOMGVANSA-N |
SMILES |
CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C |
Canonical SMILES |
CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Code name: BMS753493; BMS-753493; BMS 753493. |
Origin of Product |
United States |
Foundational & Exploratory
Epofolate (BMS-753493): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epofolate (BMS-753493) is a novel, first-in-class targeted chemotherapeutic agent that conjugates a potent epothilone analog, BMS-748285, with folic acid. This design leverages the overexpression of the folate receptor (FR) on the surface of various cancer cells to achieve targeted delivery of the cytotoxic payload. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data. It details the targeted binding and internalization process, the intracellular release of the active epothilone, and its subsequent impact on microtubule dynamics, leading to cell cycle arrest and apoptosis. This document also includes synthesized experimental protocols for key assays and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
The selective targeting of cancer cells while sparing healthy tissues remains a central goal in oncology drug development. One promising strategy involves exploiting the differential expression of cell surface receptors between malignant and normal cells. The folate receptor (FR), particularly the alpha isoform (FRα), is a glycoprotein that is frequently overexpressed in a variety of solid tumors, including ovarian, lung, breast, and renal cancers, while its expression in normal tissues is highly restricted.[1][2] This differential expression profile makes the FR an attractive target for the delivery of cytotoxic agents.
This compound (BMS-753493) was developed as a folate-drug conjugate to capitalize on this therapeutic window.[1] It comprises a folic acid moiety for targeting, linked to the potent microtubule-stabilizing agent BMS-748285, an analog of epothilone.[3][4] Epothilones represent a class of cytotoxic compounds that, like taxanes, induce cell death by interfering with microtubule function, but have demonstrated efficacy in taxane-resistant tumor models.[1] The core concept behind this compound is to utilize the high affinity of folic acid for the FR to facilitate the internalization of the conjugated epothilone specifically into cancer cells, thereby concentrating the cytotoxic effect at the tumor site and potentially reducing systemic toxicity.[1]
Core Mechanism of Action
The mechanism of action of this compound can be dissected into a multi-step process, beginning with targeted binding to the cancer cell surface and culminating in the induction of apoptosis.
Folate Receptor-Mediated Targeting and Internalization
The primary and initiating step in this compound's mechanism is the high-affinity binding of its folic acid component to the folate receptor on the surface of cancer cells.[5] Following binding, the this compound-FR complex is internalized into the cell via endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[6] This targeted uptake is a critical feature of this compound's design, intended to selectively deliver the cytotoxic payload to FR-positive tumors.[1]
Intracellular Drug Release
Once inside the cell within the endosome, the acidic environment facilitates the cleavage of the linker connecting the folic acid moiety to the epothilone analog, BMS-748285.[6] This releases the active cytotoxic agent into the cytoplasm, where it can engage its intracellular target.
Microtubule Stabilization and Mitotic Arrest
The released epothilone analog, BMS-748285, acts as a potent microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[5] This disruption of normal microtubule dynamics has profound consequences for cellular function, particularly during cell division. The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cell.[7]
The selectivity of this compound is underscored by preclinical studies demonstrating its potent cytotoxicity in FR-positive human tumor cells, an effect that is abolished in the presence of excess free folic acid.[1] Furthermore, the agent was shown to be inactive against FR-negative cells.[1]
Caption: Signaling pathway of this compound (BMS-753493) from receptor binding to apoptosis.
Preclinical Data
Preclinical studies provided the foundational evidence for the targeted mechanism of action and antitumor activity of this compound.
In Vitro Cytotoxicity
This compound demonstrated potent cytotoxic activity against a panel of FR-positive human tumor cell lines, including the KB (nasopharyngeal) and IGROV (ovarian) models.[1] A critical finding from these in vitro studies was that the cytotoxic effect of this compound could be completely blocked by the co-incubation with an excess of free folic acid, confirming that its cell-killing activity is dependent on binding to the folate receptor.[1] Conversely, this compound was inactive against FR-negative cell lines, highlighting its target specificity.[1] While specific IC50 values have not been publicly disclosed, the qualitative descriptions from published research consistently refer to its "potent" activity in FR-positive models.
In Vivo Antitumor Activity and Targeting
In vivo studies using xenograft models of human tumors further substantiated the targeted approach of this compound. The agent demonstrated significant antitumor activity in several FR-positive tumor models.[1] This in vivo efficacy was shown to be FR-dependent, as co-administration of a folate analog significantly reduced the antitumor effect.[1] Moreover, this compound had no effect on the growth of FR-negative tumors.[1]
A study in mice bearing both FR-positive (98M109) and FR-negative (M109) tumors showed that radiolabeled this compound preferentially distributed to the FR-positive tumors.[8]
Table 1: In Vivo Tumor and Tissue Distribution of [³H]BMS-753493-Derived Radioactivity in Mice
| Tissue | Concentration (ng eq/g) at 2h | Concentration (ng eq/g) at 6h | Concentration (ng eq/g) at 24h |
| FR+ Tumor (98M109) | 1,230 | 580 | 150 |
| FR- Tumor (M109) | 410 | 180 | 50 |
| Blood | 3,120 | 590 | 70 |
| Liver | 3,890 | 1,460 | 330 |
| Kidney | 10,800 | 2,430 | 340 |
| Data synthesized from a study by an external party. |
Clinical Data
This compound (BMS-753493) was evaluated in two parallel Phase I/IIa clinical trials in patients with advanced solid tumors (NCT00546247 and NCT00550017).[3]
Pharmacokinetics and Dosing
The clinical studies investigated two different dosing schedules.[3] Plasma exposures of both the conjugated this compound and the free epothilone (BMS-748285) increased in a dose-related manner. The half-life of the conjugated form was short, ranging from 0.2 to 0.6 hours across different dose levels.
Table 2: Summary of Phase I/IIa Clinical Trial Results for this compound (BMS-753493)
| Parameter | Study 1 (NCT00546247) | Study 2 (NCT00550017) |
| Dosing Schedule | Days 1, 4, 8, and 11 every 21 days | Days 1-4 every 21 days |
| Starting Dose | 5 mg daily | 2.5 mg daily |
| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |
| Dose-Limiting Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis |
| Half-life (Conjugate) | 0.2 - 0.6 hours | 0.2 - 0.6 hours |
| Data from Peethambaram et al., 2014. |
Safety and Efficacy
This compound was generally tolerable, with toxicities that are characteristic of the epothilone class of anticancer agents. However, peripheral neuropathy and neutropenia appeared to be less frequent and less severe compared to other epothilones.[3] Despite the targeted design and preclinical promise, no objective tumor responses were observed in either study. Consequently, the further clinical development of this compound was discontinued.[3]
Experimental Protocols
The following are synthesized, detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on standard laboratory practices and information from related research.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is designed to assess the long-term cytotoxic effects of this compound on FR-positive and FR-negative cell lines.
-
Cell Seeding: Plate cells (e.g., FR-positive KB and FR-negative A549) in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (BMS-753493) in complete culture medium. For competition experiments, prepare parallel dilutions containing a 100-fold molar excess of folic acid. Aspirate the medium from the wells and add the drug-containing medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Colony Formation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix with methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies (defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. Plot the surviving fraction against drug concentration to determine the IC50 value.
Caption: Workflow for an in vitro clonogenic cytotoxicity assay.
Folate Receptor Binding Assay (Radioligand Competition)
This protocol determines the binding affinity of this compound to the folate receptor.
-
Cell Preparation: Culture FR-positive cells (e.g., KB cells) to near confluence. Harvest the cells and wash them with ice-cold binding buffer (e.g., PBS, pH 7.4).
-
Assay Setup: In a 96-well plate, add a constant concentration of [³H]-folic acid to each well.
-
Competition: Add increasing concentrations of unlabeled this compound (or unlabeled folic acid as a positive control) to the wells.
-
Incubation: Add the cell suspension to each well and incubate on ice for 1 hour with gentle agitation.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-folic acid against the concentration of the competitor (this compound). Use non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Antitumor Efficacy Study
This protocol evaluates the antitumor activity of this compound in a xenograft mouse model.
-
Tumor Implantation: Subcutaneously implant FR-positive human tumor cells (e.g., IGROV-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound, this compound + excess folic acid).
-
Treatment: Administer the treatments intravenously according to a predefined schedule (e.g., daily for 5 days).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the groups.
Conclusion
This compound (BMS-753493) represents a well-designed, targeted chemotherapeutic agent that successfully leverages the overexpression of the folate receptor on cancer cells to achieve selective delivery of a potent epothilone payload. Its mechanism of action, involving receptor-mediated endocytosis, intracellular drug release, and subsequent microtubule stabilization, is strongly supported by preclinical data. While the agent demonstrated a favorable safety profile in early clinical trials, it did not show objective antitumor responses, leading to the discontinuation of its development. Nevertheless, the principles underlying the design and mechanism of this compound continue to be relevant and informative for the ongoing development of targeted cancer therapies and antibody-drug conjugates. The learnings from the this compound program contribute valuable insights into the complexities of translating targeted drug delivery strategies from preclinical models to clinical efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Epofolate: A Technical Guide to a Folate Receptor-Targeted Epothilone Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epofolate (BMS-753493) is an investigational chemotherapeutic agent that represents a targeted approach to cancer therapy. It is a conjugate of a folate molecule and a potent microtubule-stabilizing agent, the epothilone analog BMS-748285. This design was intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. Despite a rational design and promising preclinical data, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and a detailed summary of the available clinical data from its Phase I trials.
Introduction
The folate receptor is a promising target for cancer therapy due to its limited expression in normal tissues and overexpression in a variety of solid tumors, including ovarian, renal, and breast cancers. This compound was developed to exploit this differential expression. By linking a folate targeting moiety to a potent epothilone, a class of microtubule inhibitors, the aim was to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C67H92N16O22S3.[1] It has an average molecular weight of 1569.74 g/mol and a monoisotopic mass of 1568.573422188 g/mol .[1] The structure consists of three key components: the folate targeting ligand, a cleavable linker, and the cytotoxic epothilone analog.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C67H92N16O22S3 | [1] |
| Average Molecular Weight | 1569.74 g/mol | [1] |
| Monoisotopic Mass | 1568.573422188 g/mol | [1] |
| External ID | BMS-753493 | [1] |
| DrugBank Accession Number | DB12266 | [1] |
Below is a diagram illustrating the conceptual chemical structure of this compound.
Mechanism of Action
The proposed mechanism of action for this compound is a receptor-mediated targeted drug delivery system.
-
Binding: The folate moiety of this compound binds with high affinity to the folate receptors on the surface of cancer cells.
-
Internalization: Upon binding, the this compound-receptor complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the cleavable linker is designed to release the active cytotoxic component, the epothilone analog.
-
Microtubule Inhibition: The released epothilone analog then binds to microtubules, stabilizing them and leading to cell cycle arrest and ultimately, apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Clinical Trials and Experimental Protocols
This compound was evaluated in two parallel Phase I/IIa first-in-human clinical trials (NCT00546247 and NCT00550017) in patients with advanced solid tumors.[2] The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
Study Design and Dosing
Two different dosing schedules were investigated:
-
Study 1 (NCT00546247): Intravenous administration on Days 1, 4, 8, and 11 of a 21-day cycle.[2]
-
Study 2 (NCT00550017): Intravenous administration on Days 1 through 4 of a 21-day cycle.[2]
Experimental Protocols
Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy was not available or was no longer effective.[3]
Dose Escalation: A standard 3+3 dose escalation design was used to determine the MTD.
Pharmacokinetic Analysis: Plasma concentrations of this compound and the unconjugated epothilone analog were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, and half-life, were determined using non-compartmental analysis.
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs were defined as specific drug-related toxicities occurring within the first cycle of treatment.
The following diagram outlines the general experimental workflow of the Phase I clinical trials.
Results
A total of 65 patients were treated across the two studies.[2]
Maximum Tolerated Dose and Dose-Limiting Toxicities
The MTD and DLTs for each study are summarized below.
Summary of Clinical Trial Results
| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Study 1 (NCT00546247) | Days 1, 4, 8, 11 of a 21-day cycle | 26 mg | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | [2] |
| Study 2 (NCT00550017) | Days 1-4 of a 21-day cycle | 15 mg | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) | [2] |
Pharmacokinetics
Plasma exposure of both the conjugated this compound and the free epothilone analog increased in a dose-related manner in both studies.[2] The half-life of the conjugated this compound was short, ranging from 0.2 to 0.6 hours across all dose levels.[2]
Efficacy
No objective tumor responses were observed in either of the Phase I studies.[2]
Conclusion
This compound was a rationally designed, folate receptor-targeted chemotherapeutic agent that was generally tolerable in Phase I clinical trials.[2] The toxicities observed were consistent with the known side effects of the epothilone class of drugs, although peripheral neuropathy and neutropenia appeared to be less frequent and severe.[2] However, the lack of any demonstrated antitumor activity led to the discontinuation of its clinical development.[2] The experience with this compound highlights the challenges in translating the theoretical advantages of targeted drug delivery into clinical efficacy.
References
- 1. Folate-mediated chemotherapy and diagnostics: an updated review and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Epofolate: A Folate Receptor-Targeted Epothilone Conjugate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Epofolate (BMS-753493) is a folate receptor-targeted therapeutic agent that conjugates the potent microtubule-stabilizing agent, an epothilone analog, to folic acid. The rationale for its development was to selectively deliver the cytotoxic payload to tumor cells overexpressing the folate receptor (FR), thereby enhancing anti-tumor efficacy and reducing systemic toxicity. Preclinical studies demonstrated FR-dependent activity and promising anti-tumor effects in various cancer models. However, Phase I/IIa clinical trials in patients with advanced solid tumors, while establishing a manageable safety profile, failed to demonstrate objective anti-tumor responses. Consequently, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing the key preclinical and clinical data, and outlining the experimental methodologies relevant to its study.
Introduction: The Rationale for Folate Receptor-Targeted Therapy
Folic acid is an essential vitamin required for DNA synthesis and repair, processes that are often upregulated in rapidly proliferating cancer cells.[1] The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity receptor that is frequently overexpressed on the surface of various epithelial malignancies, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[2][3] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells. The strategy involves conjugating a potent cytotoxic drug to folic acid, which then acts as a targeting ligand, facilitating the uptake of the drug conjugate into FR-positive tumor cells via receptor-mediated endocytosis.[2]
This compound (BMS-753493): A Folate-Epothilone Conjugate
This compound is a small molecule drug conjugate (SMDC) that links a highly potent epothilone analog, BMS-748285, to folic acid.[4][5] Epothilones are a class of microtubule-stabilizing agents that, like taxanes, promote tubulin polymerization and inhibit microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6][7] The conjugation to folate was designed to leverage the high affinity of folic acid for the folate receptor, thereby concentrating the cytotoxic epothilone payload within tumor cells.[2]
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process that begins with the binding of the folate moiety to the folate receptor on the surface of cancer cells. This is followed by internalization of the conjugate-receptor complex and subsequent release of the active epothilone payload within the cell, where it can exert its microtubule-disrupting effects.
Preclinical Development
Preclinical studies with this compound provided a strong proof-of-concept for its FR-mediated anti-tumor activity.[2]
In Vitro and In Vivo Efficacy
-
FR-Dependent Cytotoxicity: The cytotoxic activity of this compound was shown to be dependent on the expression of the folate receptor. In FR-positive tumor models, this compound demonstrated significant anti-tumor activity.[2]
-
Reduced Systemic Toxicity: In rodent models, this compound administered at the maximum tolerated dose did not induce clinical signs of neuropathy and resulted in minimal enteropathy, which are common side effects of microtubule-targeting agents.[2] This suggests that the folate targeting strategy may have successfully reduced the exposure of normal tissues to the cytotoxic payload.[2]
-
Combination Therapy: this compound showed synergistic anti-tumor activity when combined with other chemotherapeutic agents such as bevacizumab, cisplatin, and ixabepilone in FR-positive human tumor xenograft models.[2]
Clinical Development and Outcomes
This compound was advanced into two parallel multi-institutional Phase I/IIa clinical trials in patients with advanced solid tumors (NCT00546247).[4][8] The primary objectives of these studies were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose, as well as to evaluate the safety and preliminary anti-tumor activity of this compound.[8][9]
Clinical Trial Design
Two different dosing schedules were investigated:
-
Study 1: this compound administered intravenously on Days 1, 4, 8, and 11 of a 21-day cycle.[4]
-
Study 2: this compound administered intravenously on Days 1-4 of a 21-day cycle.[4]
Quantitative Clinical Data
The following tables summarize the key quantitative data from the Phase I/IIa clinical trials of this compound.[4]
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| Study 1 | Days 1, 4, 8, and 11 (q21d) | 26 mg | Fatigue, Transaminitis, Gastrointestinal Toxicity, Mucositis |
| Study 2 | Days 1-4 (q21d) | 15 mg | Fatigue, Transaminitis, Gastrointestinal Toxicity, Mucositis |
Table 2: Pharmacokinetic and Clinical Response Data
| Parameter | Value |
| Total Patients Treated | 65 |
| Half-life (Conjugated Epothilone) | 0.2 - 0.6 hours |
| Objective Tumor Responses | None observed in either study |
| Adverse Events of Note | One patient in Study 2 developed Stevens-Johnson syndrome attributed to BMS-753493. Peripheral neuropathy and neutropenia were less frequent and severe compared to other epothilones. |
| Development Status | Discontinued |
Clinical Trial Conclusions
Although this compound was generally tolerable, with a toxicity profile that appeared somewhat favorable compared to other epothilones, it failed to demonstrate any objective anti-tumor activity in the 65 patients treated across the two studies.[4] The lack of efficacy led to the discontinuation of further clinical development of BMS-753493.[4]
Experimental Protocols
Detailed experimental protocols specific to the this compound clinical trials are not fully available in the public domain. However, based on standard practices in oncology clinical trials and related research, the following sections outline the likely methodologies employed.
Determination of Folate Receptor Status
The assessment of folate receptor expression in patient tumor samples is critical for a folate receptor-targeted therapy. Immunohistochemistry (IHC) is the standard method for this purpose.
General Immunohistochemistry (IHC) Protocol for Folate Receptor Alpha (FRα):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.[1][10]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.[1]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FRα. A common clone used in research and diagnostics is 26B3.F2.[1][10] The antibody is typically diluted in a suitable buffer and incubated for a specified time (e.g., 30-60 minutes) at room temperature.[1]
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is used to visualize the primary antibody binding.[1][10]
-
Chromogen: A chromogen such as 3,3'-Diaminobenzidine (DAB) is applied, which produces a brown precipitate at the site of antigen-antibody binding.[1]
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Scoring: Staining intensity and the percentage of positive tumor cells are assessed by a pathologist to generate a score (e.g., H-score).
Assessment of Tumor Response
The Response Evaluation Criteria in Solid Tumors (RECIST) is the standard methodology for assessing tumor response in clinical trials.
General RECIST 1.1 Protocol:
-
Baseline Assessment: At the beginning of the trial, all measurable tumor lesions are identified and their longest diameters are measured using imaging techniques such as CT or MRI.[1]
-
Follow-up Assessments: Tumor measurements are repeated at regular intervals during the treatment period.[1]
-
Response Categorization: The change in the sum of the longest diameters of the target lesions is used to categorize the tumor response as follows:
-
Complete Response (CR): Disappearance of all target lesions.[1]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[1]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.[1]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[1]
-
Bioanalytical Methods for Pharmacokinetic Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma.
General LC-MS/MS Protocol for this compound and its Metabolite:
-
Sample Preparation: Plasma samples are prepared to extract the analytes and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions are monitored for quantitative analysis (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of the analytes in the plasma samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
Discussion and Future Perspectives
The clinical failure of this compound, despite a strong preclinical rationale, highlights the challenges in translating targeted therapies from the laboratory to the clinic. Several factors could have contributed to the lack of efficacy:
-
Suboptimal Pharmacokinetics: The short half-life of the conjugated epothilone (0.2-0.6 hours) may have limited its therapeutic window and tumor penetration.[4]
-
Instability of the Conjugate: Studies have shown that BMS-753493 is unstable at both low and high pH, which could have led to premature release of the cytotoxic payload before reaching the tumor.[5]
-
Heterogeneity of Folate Receptor Expression: The expression of FRα can be heterogeneous within a tumor and among different patients, potentially limiting the effectiveness of a targeted therapy.
-
Inefficient Intracellular Drug Release: The efficiency of the release of the active epothilone from the folate conjugate within the tumor cell is a critical factor that may have been suboptimal.
While this compound itself did not succeed, the concept of folate receptor-targeted therapy remains an active area of research. Newer generations of folate-drug conjugates with improved linkers, more potent payloads, and better pharmacokinetic profiles are under development. Furthermore, the folate receptor is also being explored as a target for other therapeutic modalities, including antibody-drug conjugates (ADCs) and CAR-T cell therapies.
Conclusion
This compound (BMS-753493) represents an important case study in the development of folate receptor-targeted therapies. While the preclinical data were promising, the lack of clinical efficacy underscores the complexities of designing and translating targeted drug conjugates. The data and methodologies presented in this guide provide a comprehensive overview of the scientific journey of this compound and offer valuable insights for researchers and drug development professionals working on the next generation of targeted cancer therapeutics.
References
- 1. biocare.net [biocare.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 4. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. scilit.com [scilit.com]
- 8. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocare.net [biocare.net]
- 10. Folate receptor alpha expression associates with improved disease-free survival in triple negative breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a Targeted Agent: A Technical History of Epofolate (BMS-753493)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epofolate (BMS-753493) was an investigational anticancer agent developed by Bristol-Myers Squibb, representing a targeted therapeutic strategy designed to selectively deliver a potent cytotoxic payload to cancer cells overexpressing the folate receptor alpha (FRα). This technical guide provides a comprehensive overview of the history and development of this compound, from its rational design and mechanism of action to its preclinical evaluation and ultimate discontinuation following Phase I/IIa clinical trials. The synthesis of available data, including preclinical findings, clinical trial design, and safety outcomes, offers valuable insights into the challenges of developing folate receptor-targeted chemotherapeutics.
Introduction and Rationale
The folate receptor alpha (FRα), a glycosylphosphatidylinositol-anchored protein, is overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, breast, and renal cell carcinomas, while its expression in normal tissues is limited. This differential expression profile makes FRα an attractive target for cancer therapy. This compound was designed as a folate-drug conjugate to exploit this therapeutic window. It consists of a folic acid moiety for targeting, linked to the potent microtubule-stabilizing agent BMS-748285, an analog of epothilone. The underlying hypothesis was that by targeting FRα, this compound would be selectively internalized by cancer cells, leading to a high intracellular concentration of the cytotoxic payload and thereby improving the therapeutic index compared to non-targeted administration of the epothilone.
Chemical Structure and Mechanism of Action
This compound (BMS-753493) is a conjugate of folic acid and the epothilone analog BMS-748285. The linkage is designed to be stable in circulation but cleavable intracellularly to release the active cytotoxic component.
The proposed mechanism of action for this compound involves a multi-step process:
-
Binding to Folate Receptor Alpha (FRα): The folic acid component of this compound binds with high affinity to FRα on the surface of cancer cells.
-
Receptor-Mediated Endocytosis: The this compound-FRα complex is internalized into the cell via endocytosis.
-
Intracellular Cleavage: Within the cell, the linker is cleaved, releasing the active epothilone analog, BMS-748285.
-
Microtubule Stabilization: BMS-748285, like other epothilones, binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanism of Action of this compound (BMS-753493)
Preclinical Development
Preclinical studies were conducted to evaluate the targeting ability and antitumor activity of this compound. In vivo studies in mice bearing both FRα-positive and FRα-negative tumors were performed to assess the selective delivery of the cytotoxic payload.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA) in Mice:
A general protocol for a QWBA study to assess the tissue distribution of a radiolabeled compound like [³H]BMS-753493 is as follows:
-
Animal Model: Mice (e.g., CD2F1) bearing bilateral tumors: one expressing high levels of folate receptor (e.g., 98M109) and one with low to no expression (e.g., M109).
-
Radiolabeled Compound Administration: A single intravenous (IV) administration of the radiolabeled investigational drug (e.g., [³H]BMS-753493) is performed.
-
Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 4, 8, 24, 48 hours) to assess the time course of distribution.
-
Freezing and Sectioning: Immediately after euthanasia, the entire animal is frozen in a mixture of hexane and solid carbon dioxide. The frozen animal is then embedded in a carboxymethylcellulose matrix and sectioned sagittally into thin sections (e.g., 40 µm) using a cryomicrotome.
-
Autoradiography: The sections are mounted on adhesive tape and exposed to a phosphor imaging plate or X-ray film.
-
Image Analysis: The resulting autoradiograms are analyzed using a bio-imaging analyzer to quantify the concentration of radioactivity in various tissues and tumors.
Preclinical QWBA Experimental Workflow
Preclinical Efficacy
Preclinical studies demonstrated that this compound led to a preferential distribution of the active epothilone moiety to folate receptor-overexpressing tumors.[1] This targeted delivery was associated with antitumor activity in mouse xenograft models with high folate receptor expression.[2] However, specific quantitative data on the percentage of tumor growth inhibition in these preclinical models are not publicly available.
Clinical Development
This compound was advanced into two parallel multi-institutional, first-in-human Phase I/IIa studies in patients with advanced solid tumors.[3][4] The primary objectives of the Phase I portion were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound administered on two different schedules.
Clinical Trial Design
The two Phase I studies employed a standard 3+3 dose-escalation design.
-
Study 1 (NCT00546247): this compound administered as an intravenous infusion on Days 1, 4, 8, and 11 of a 21-day cycle.[5]
-
Study 2 (NCT0055017): this compound administered as an intravenous infusion on Days 1, 2, 3, and 4 of a 21-day cycle.[6]
In both studies, cohorts of 3 patients were treated at escalating dose levels. If a DLT was observed in one of the three patients, the cohort was expanded to six patients. The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.
Phase I 3+3 Dose-Escalation Workflow
Clinical Trial Results
A total of 65 patients with advanced solid tumors were treated across the two studies.[3]
Table 1: Summary of Phase I/IIa Clinical Trial Designs and Outcomes for this compound (BMS-753493)
| Parameter | Study 1 (NCT00546247) | Study 2 (NCT0055017) |
| Dosing Schedule | Days 1, 4, 8, 11 of a 21-day cycle | Days 1, 2, 3, 4 of a 21-day cycle |
| Starting Dose | 5 mg daily | 2.5 mg daily |
| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |
| Dose-Limiting Toxicities (DLTs) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) |
| Objective Tumor Responses | None observed | None observed |
Detailed patient demographics, dose-escalation tables with the number of patients and DLTs per cohort are not publicly available.
Pharmacokinetics
Pharmacokinetic analyses from the Phase I studies showed that plasma exposures of both the conjugated this compound and the free epothilone (BMS-748285) increased in a dose-related manner.[3] The half-life of the conjugated this compound was short, ranging from 0.2 to 0.6 hours across the dose levels studied.[3]
Table 2: Pharmacokinetic Parameters of this compound (BMS-753493)
| Parameter | Value |
| Half-life (conjugated) | 0.2 - 0.6 hours |
A detailed table of other pharmacokinetic parameters such as Cmax and AUC for both the conjugate and the free epothilone across different dose levels is not publicly available.
Discontinuation of Development
Despite being generally tolerable, with a toxicity profile consistent with the epothilone class of agents, this compound did not demonstrate any objective antitumor activity in the 65 patients treated in the Phase I/IIa studies.[3] The lack of efficacy led to the decision by Bristol-Myers Squibb to discontinue the further development of this compound (BMS-753493).[3][7]
Conclusion
The development of this compound (BMS-753493) represents a well-reasoned approach to targeted cancer therapy, aiming to leverage the overexpression of folate receptor alpha on tumor cells to enhance the delivery and therapeutic window of a potent cytotoxic agent. Preclinical studies supported the targeting concept, demonstrating preferential accumulation of the active drug in FRα-positive tumors. However, this promising preclinical profile did not translate into clinical efficacy. The Phase I/IIa trials, while establishing a manageable safety profile, failed to show any objective tumor responses, ultimately leading to the termination of the program. The story of this compound serves as a critical case study for the drug development community, highlighting the significant challenges in translating preclinical targeting advantages into meaningful clinical benefit for patients. It underscores the complexities of linker technology, intracellular drug release, and the need for a sufficiently wide therapeutic window for antibody-drug conjugates and small molecule-drug conjugates to succeed.
References
- 1. arxiv.org [arxiv.org]
- 2. Predicting tumor dynamics in treated patients from patient-derived-xenograft mouse models: a translational model-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue AG2034 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Epofolate: A Preclinical and In Vitro Analysis of a Folate Receptor-Targeted Epothilone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and in vitro data for Epofolate (BMS-753493), a folate conjugate of the epothilone analog BMS-748285. This compound was developed as a targeted anticancer agent designed to selectively deliver a potent microtubule-stabilizing agent to tumors overexpressing the folate receptor (FR). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows. Although further clinical development of this compound was discontinued due to a lack of demonstrated antitumor activity in Phase I/IIa trials, the preclinical data offers valuable insights into the principles of targeted drug delivery and the activity of epothilone conjugates.[1]
In Vitro Cytotoxicity
This compound's cytotoxic activity was evaluated using clonogenic assays in a panel of human tumor cell lines with varying levels of folate receptor expression. The results demonstrated potent cytotoxicity in FR-positive cells, an effect that was competitively inhibited by the presence of excess folic acid, confirming the FR-mediated uptake of the drug.[2]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Folate Receptor (FR) Status | IC50 (nmol/L) |
| KB | Nasopharyngeal | Positive | Data not available in abstract |
| IGROV | Ovarian | Positive | Data not available in abstract |
| HeLa | Cervical | Positive | Data not available in abstract |
| FR-negative cells | Various | Negative | Inactive |
Note: Specific IC50 values were not available in the abstracts of the reviewed literature. The primary preclinical paper would need to be consulted for this quantitative data.
Experimental Protocols
Clonogenic Assay:
The cytotoxicity of this compound was assessed using a clonogenic assay, which measures the ability of a single cell to form a colony (a clone).[2]
-
Cell Culture: Human cancer cell lines (e.g., KB, IGROV, HeLa) were cultured in appropriate media. For FR-mediated uptake experiments, folate-deficient media was likely used to ensure FR expression and availability.
-
Treatment: Cells were seeded at a low density in petri dishes or multi-well plates and allowed to attach. Subsequently, they were treated with varying concentrations of this compound for a specified duration. To confirm FR-mediated uptake, a parallel set of experiments was conducted where cells were co-incubated with this compound and an excess of folic acid.
-
Colony Formation: After the treatment period, the drug-containing medium was removed, and cells were washed and incubated in fresh medium for a period of 1 to 3 weeks to allow for colony formation.[3][4][5][6]
-
Staining and Quantification: Colonies were fixed with a solution such as 6.0% glutaraldehyde and stained with 0.5% crystal violet.[4][6] The number of colonies (typically defined as consisting of at least 50 cells) in each dish was then counted. The surviving fraction of cells at each drug concentration was calculated relative to the untreated control.
In Vivo Antitumor Activity
The antitumor efficacy of this compound was evaluated in several murine xenograft models using human tumor cell lines that overexpress the folate receptor.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Antitumor Activity |
| KB | Nasopharyngeal | This compound | Demonstrated antitumor activity |
| IGROV | Ovarian | This compound | Demonstrated antitumor activity |
| HeLa | Cervical | This compound | Demonstrated antitumor activity |
| 98M109 (FR-positive) | Murine Lung | This compound | Demonstrated antitumor activity |
| M109 (FR-negative) | Murine Lung | This compound | Growth unaffected at all doses tested |
Note: Specific quantitative data on tumor growth inhibition were not available in the abstracts of the reviewed literature. The primary preclinical paper would need to be consulted for this data.
Experimental Protocols
Xenograft Tumor Models:
-
Cell Implantation: FR-positive human tumor cells (e.g., KB, IGROV, HeLa) or murine cells (98M109) were implanted subcutaneously into immunocompromised mice. For comparative studies, an FR-negative cell line (M109) was used.[7][8]
-
Treatment Administration: Once tumors reached a palpable size, mice were treated with this compound, typically administered intravenously.[7][8] Control groups would have received a vehicle control. To confirm the FR-mediated effect in vivo, a group of mice was co-administered this compound with an excess of a folate analog.[2]
-
Tumor Measurement and Data Analysis: Tumor volume was measured at regular intervals using calipers. The antitumor activity was assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Folate Receptor-Mediated Uptake
This compound's targeted delivery is achieved through the high affinity of its folate moiety for the folate receptor, which is overexpressed on the surface of various cancer cells.
Intracellular Mechanism: Microtubule Stabilization and Apoptosis
Once released inside the cell, the active epothilone moiety of this compound exerts its cytotoxic effect by binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Experimental Workflow: In Vitro Clonogenic Assay
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound using a clonogenic assay.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue distribution and tumor uptake of folate receptor-targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Epofolate: A Folate-Targeted Epothilone Analog for Advanced Solid Tumors
An In-depth Technical Guide on a Novel Drug Development Journey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) was a novel, investigational chemotherapeutic agent designed for targeted delivery to cancer cells. It represented a thoughtful approach to enhancing the therapeutic index of a potent cytotoxic agent by leveraging a key biological feature of many cancers: the overexpression of folate receptor alpha (FRα). This guide provides a comprehensive technical overview of this compound, from its molecular design and mechanism of action to the clinical trial findings that ultimately defined its developmental path.
Core Concept: Folate Receptor-Targeted Drug Delivery
This compound is a conjugate of folic acid and the epothilone analog BMS-748285.[1] The scientific rationale for this design is based on the high overexpression of FRα in a variety of solid tumors, including ovarian, renal, and breast cancers, while its expression in normal tissues is limited.[1] This differential expression provides a therapeutic window for targeted drug delivery.
The intended mechanism of action begins with the binding of the folate component of this compound to FRα on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the drug into the cell. Inside the cell, the cytotoxic epothilone analog, BMS-748285, is released.
The Cytotoxic Payload: An Epothilone Analog
The cytotoxic component of this compound, BMS-748285, is an analog of epothilones, a class of microtubule-stabilizing agents. By binding to tubulin, epothilones promote the polymerization of tubulin into microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and, ultimately, apoptosis.
While the primary mechanism of epothilones is microtubule stabilization, preclinical studies on other novel epothilone analogs suggest a broader impact on cellular signaling. These studies indicate potential effects on pathways involving Rac1 GTPase, PAK1, p38, ERK, and Akt, which are crucial for cell motility, growth, and survival.[2]
Clinical Development and Trial Results
This compound was investigated in two parallel multi-institutional first-in-human Phase I/IIa studies in patients with advanced solid tumors. The primary objectives of these studies were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.
Study Design and Patient Population
The clinical trials (including NCT00546247) enrolled patients with advanced, progressive solid tumors for whom standard therapy was not available. A key inclusion criterion was the availability of tumor tissue for analysis.
References
Discontinuation of Epofolate (BMS-753493): A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epofolate (BMS-753493), a folate receptor-targeted chemotherapeutic agent, was a promising novel conjugate designed to selectively deliver a potent epothilone analog to cancer cells overexpressing the folate receptor alpha. Despite a well-defined mechanism of action and progression into early-phase clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive analysis of the available data leading to this decision, focusing on the clinical trial outcomes, safety profile, and the underlying scientific rationale for its cessation. The primary reason for the discontinuation of this compound's development was the lack of demonstrated anti-tumor activity in clinical trials[1].
Introduction
This compound (BMS-753493) is a conjugate of a folate and an epothilone analog, BMS-748285. The scientific premise for its development was based on the targeted delivery of a cytotoxic agent to tumor cells. The folate component of the molecule was designed to bind with high affinity to the folate receptor alpha (FRα), which is overexpressed in a variety of solid tumors, including ovarian, breast, and renal cancers, while having limited expression in normal tissues. This targeted approach aimed to increase the therapeutic index of the epothilone payload by concentrating its cytotoxic effect within the tumor microenvironment and minimizing systemic toxicity.
Mechanism of Action
The proposed mechanism of action for this compound involved a multi-step process:
-
Targeted Binding: The folate moiety of this compound binds to the FRα on the surface of cancer cells.
-
Receptor-Mediated Endocytosis: Upon binding, the this compound-FRα complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the epothilone analog is released from the folate conjugate.
-
Microtubule Inhibition: The released epothilone analog, a microtubule-stabilizing agent, binds to tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
References
Epofolate (BMS-753493): A Technical Overview of a Folate Receptor-Targeted Epothilone B Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical research conducted by Bristol-Myers Squibb on Epofolate (BMS-753493), a folate conjugate of the epothilone B analog BMS-748285. This compound was designed as a targeted chemotherapeutic agent to selectively deliver its cytotoxic payload to cancer cells overexpressing the folate receptor alpha (FRα). Despite a rational design and promising preclinical targeting, the clinical development of this compound was discontinued due to a lack of demonstrated anti-tumor activity in Phase I trials.[1] This document summarizes the available quantitative data, experimental protocols, and the underlying scientific rationale for its development.
Core Concept: Targeted Drug Delivery
The central hypothesis behind this compound was to enhance the therapeutic index of a potent microtubule-stabilizing agent by targeting it to FRα-positive tumors. The folate receptor is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1][2] By conjugating a folate molecule to the epothilone analog, the drug was intended to be preferentially taken up by cancer cells via folate receptor-mediated endocytosis.
Preclinical Evaluation
Preclinical studies aimed to verify the targeted delivery and anti-tumor activity of this compound in mouse models.
In Vivo Tumor Targeting Study
A key preclinical experiment evaluated the distribution of this compound in mice bearing both folate receptor-positive (FR+) and folate receptor-negative (FR-) tumors.[3]
Experimental Protocol: Murine Tumor Model for Tissue Distribution
-
Animal Model: CD2F1 mice.[3]
-
Tumor Models: Mice were implanted with both FR-positive (98M109) and FR-negative (M109) tumors.[3]
-
Drug Administration: A single intravenous (i.v.) administration of either [3H]BMS-753493 (radiolabeled this compound) or its active moiety, [3H]BMS-748285.[3]
-
Analysis Methods:
-
Quantitative Whole-Body Autoradiography (QWBA): To visualize and quantify the distribution of radioactivity in various tissues and tumors at different time points.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To measure the concentrations of the active payload, BMS-748285, in tumor tissues.[3]
-
Quantitative Data: Tumor Uptake
| Compound Administered | Tumor Type | Fold Increase in Concentration (FR+ vs. FR-) |
| BMS-753493 (this compound) | 98M109 (FR+) vs. M109 (FR-) | 2-3 fold higher concentration of BMS-748285 in FR+ tumors[3] |
| BMS-748285 (Active Moiety) | 98M109 (FR+) vs. M109 (FR-) | No differential uptake observed[3] |
The results demonstrated that the folate conjugation led to a moderately preferential delivery of the active epothilone to FR-positive tumors.[3]
Clinical Development: Phase I Studies
This compound was advanced into two parallel multi-institutional first-in-human Phase I/IIa studies in patients with advanced solid tumors.[1]
Study Design and Dosing
Two different dosing schedules were investigated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.[1]
Experimental Protocol: Phase I Clinical Trials
-
Patient Population: Patients with advanced solid tumors.[1]
-
Study Design: Two parallel, multi-institutional, open-label, dose-escalation studies.[1][4][5]
-
Intervention: Intravenous administration of BMS-753493.[4][5]
-
Primary Objectives: To determine the MTD, DLTs, and the recommended Phase II dose.[6]
-
Pharmacokinetic Analysis: Plasma concentrations of both conjugated this compound and the free epothilone (BMS-748285) were measured.[1]
Dosing Schedules
| Study | Dosing Schedule | Starting Dose |
| Study 1 | Days 1, 4, 8, and 11 of a 21-day cycle | 5 mg daily[1] |
| Study 2 | Days 1-4 of a 21-day cycle | 2.5 mg daily[1] |
Clinical Trial Results
A total of 65 patients were treated across both studies.[1] The studies were able to determine the MTD for each schedule, but ultimately, no objective anti-tumor responses were observed.[1]
Quantitative Data: Clinical Outcomes
| Parameter | Study 1 | Study 2 |
| Maximum Tolerated Dose (MTD) | 26 mg[1] | 15 mg[1] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis[1] | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient)[1] |
| Objective Tumor Responses | None observed[1] | None observed[1] |
Pharmacokinetic Profile
-
Plasma exposure of both the conjugated and free epothilone increased with dose.[1]
-
The half-life of the conjugated epothilone was short, ranging from 0.2 to 0.6 hours across dose levels.[1]
Mechanism of Action and Signaling Pathway
The cytotoxic component of this compound, an epothilone B analog, functions as a microtubule-stabilizing agent, similar to taxanes.[7] By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action of this compound in FRα-positive cancer cells.
Experimental Workflow: Preclinical In Vivo Study
The following diagram illustrates the workflow for the preclinical evaluation of this compound's tumor-targeting capabilities.
Caption: Workflow for the preclinical in vivo tumor targeting study of this compound.
Conclusion
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate targeting enables durable and specific antitumor responses from a therapeutically null tubulysin B analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1/2 Study of this compound (BMS-753493) in Subjects With Advanced Cancer (Schedule 2) [clin.larvol.com]
- 7. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Epofolate (BMS-753493): Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epofolate (BMS-753493) is a targeted chemotherapeutic agent that conjugates the potent microtubule-stabilizing epothilone analog, BMS-748285, with folic acid. This design facilitates the selective delivery of the cytotoxic payload to cancer cells that overexpress the folate receptor. This document provides a detailed overview of the plausible synthetic strategy for this compound, based on available literature for related compounds and general bioconjugation techniques. It includes proposed experimental protocols, characterization data, and visualizations of the synthetic pathway to aid researchers in the laboratory-scale synthesis of this compound for investigational purposes.
Introduction
This compound (BMS-753493) is a sophisticated drug conjugate designed for targeted cancer therapy. The molecule consists of two key components: the folate targeting moiety and the epothilone cytotoxic warhead (BMS-748285). Folic acid is a vitamin that is essential for rapidly dividing cells, and many cancer cells overexpress the folate receptor on their surface. By attaching the cytotoxic drug to folic acid, the drug is preferentially taken up by cancer cells, thereby minimizing off-target toxicity. The epothilone component, BMS-748285, is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis. The two moieties are connected via a cleavable linker system, designed to release the active drug inside the target cell.
The synthesis of this compound is a multi-step process that involves the separate synthesis of the epothilone core and the folic acid-linker, followed by their conjugation. While the precise, industrial-scale synthesis protocol for BMS-753493 is proprietary, this document outlines a scientifically sound, generalizable approach based on published synthetic methodologies for similar compounds.
Characterization Data
While a complete set of quantitative data for every synthetic step is not publicly available, some characterization data for this compound and its key components have been reported.
| Compound | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key Stability Notes |
| This compound (BMS-753493) | ~1300-1400 (estimated) | 794 (as a degradation product)[1][2] | Unstable in aqueous solution; optimal stability at pH 6-7.[1] |
| BMS-748285 (Epothilone Moiety) | Not explicitly stated | 555 (as a degradation product)[1][2] | The active cytotoxic payload of this compound. |
| Folic Acid | 441.4 | - | The targeting component of the drug conjugate. |
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the Epothilone Warhead (BMS-748285): This is a complex, multi-step total synthesis of a modified epothilone analog.
-
Synthesis of the Activated Folate-Linker: This involves the modification of folic acid, typically at the γ-carboxyl group of the glutamate residue, to introduce a linker with a reactive functional group.
-
Conjugation and Purification: The final step involves the coupling of the epothilone warhead to the activated folate-linker, followed by purification to yield this compound.
Overall synthetic strategy for this compound (BMS-753493).
Experimental Protocols (Representative)
The following protocols are generalized procedures based on the synthesis of related epothilone analogs and folate bioconjugates. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of the Epothilone Moiety (General Approach)
The synthesis of complex epothilone analogs like BMS-748285 is a significant undertaking in organic synthesis. The general approach often involves the synthesis of key fragments followed by their assembly and subsequent macrolactonization.
Workflow for a Representative Epothilone Analog Synthesis:
General workflow for the synthesis of an epothilone analog.
Materials:
-
Appropriate chiral starting materials
-
Various reagents for functional group transformations (e.g., oxidizing and reducing agents, protecting group reagents)
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide)
-
Catalysts for key coupling and cyclization reactions
Procedure (Conceptual):
-
Fragment Synthesis: Synthesize key building blocks of the epothilone structure using established stereoselective reactions. This often involves aldol reactions, asymmetric hydrogenations, and other modern synthetic methods.
-
Fragment Coupling: Couple the synthesized fragments using reactions such as Wittig olefination, Suzuki coupling, or other cross-coupling reactions to assemble the linear precursor.
-
Macrolactonization: Cyclize the linear precursor to form the characteristic 16-membered macrolactone ring. Common methods include Yamaguchi or Shiina macrolactonization.
-
Final Modifications: Perform any necessary deprotection and functional group interconversions to arrive at the final epothilone analog, BMS-748285.
-
Purification: Purify the final compound using column chromatography (e.g., silica gel or reversed-phase HPLC).
Protocol 2: Synthesis of Activated Folate-Linker (Representative)
This protocol describes the activation of the γ-carboxyl group of folic acid and attachment of a linker.
Workflow for Folate-Linker Synthesis:
General workflow for the synthesis of an activated folate-linker.
Materials:
-
Folic Acid
-
A suitable bifunctional linker (e.g., containing an amine and a protected thiol or other reactive group)
-
Coupling agents (e.g., DCC, EDC, HOBt)
-
Protecting group reagents
-
Solvents (e.g., DMSO, DMF)
Procedure (Conceptual):
-
Solubilization: Dissolve folic acid in an appropriate solvent, such as DMSO.
-
Selective Activation: Activate the γ-carboxyl group of the glutamic acid residue of folic acid. This can be achieved by controlling the reaction conditions or by using protecting groups for the α-carboxyl group.
-
Linker Coupling: React the activated folic acid with a bifunctional linker. The linker will have one functional group to react with the folic acid and another (which may be protected) for later conjugation to the drug.
-
Deprotection and Activation: Deprotect the terminal functional group of the linker and, if necessary, activate it for the subsequent conjugation reaction. For example, a protected amine on the linker can be deprotected to reveal a primary amine.
-
Purification: Purify the folate-linker construct using precipitation or chromatographic methods.
Protocol 3: Conjugation of BMS-748285 to Activated Folate-Linker and Purification
This final step brings the two key components together to form this compound.
Workflow for Final Conjugation:
General workflow for the final conjugation and purification of this compound.
Materials:
-
BMS-748285
-
Activated Folate-Linker
-
Coupling reagents (if necessary)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC with a suitable column)
Procedure (Conceptual):
-
Reaction Setup: Dissolve BMS-748285 and the activated folate-linker in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling: Add any necessary coupling reagents or catalysts to facilitate the reaction between the functional group on BMS-748285 and the activated linker of the folate construct. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to observe the formation of the product and consumption of the starting materials.
-
Quenching and Workup: Once the reaction is complete, quench the reaction with an appropriate reagent and perform an aqueous workup to remove water-soluble impurities.
-
Purification: Purify the crude this compound using preparative reversed-phase HPLC. Due to the instability of this compound in aqueous solutions, careful control of pH and temperature is crucial during purification.
-
Isolation: Isolate the pure this compound, which may involve precipitation of its zwitterionic form, followed by careful drying to remove residual solvents and water.
Conclusion
The synthesis of this compound (BMS-753493) is a challenging but feasible endeavor for research laboratories equipped for multi-step organic synthesis and bioconjugation. The protocols and workflows provided herein offer a foundational guide for researchers aiming to synthesize this targeted anticancer agent for investigational studies. Careful planning, execution, and in-process analysis are paramount to successfully obtaining this complex and promising molecule. Further investigation into the patent literature of Bristol-Myers Squibb may reveal more specific details about the proprietary synthesis.
References
Application Notes and Protocols for the Use of Epofolate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (also known as BMS-753493) is a targeted chemotherapeutic agent designed for selective delivery to cancer cells that overexpress the folate receptor alpha (FRα).[1] This compound is a conjugate of folic acid and the potent microtubule-stabilizing agent BMS-748285, an analog of the natural product epothilone.[1][2] The folate component of this compound facilitates its uptake into FRα-positive tumor cells via endocytosis. Once internalized, the cytotoxic epothilone payload is released, leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its cytotoxic and cytostatic effects.
Mechanism of Action
The dual-component nature of this compound dictates its mechanism of action:
-
Targeted Delivery via Folate Receptor Alpha (FRα): Folic acid is essential for rapid cell proliferation, and many cancer types, particularly those of epithelial origin, overexpress FRα to meet their high demand for this vitamin.[3] this compound leverages this by using folic acid as a targeting ligand. The high affinity of the folate moiety for FRα leads to the selective binding and internalization of the drug conjugate into cancer cells expressing this receptor.[2]
-
Microtubule Stabilization by the Epothilone Payload: The cytotoxic component of this compound, BMS-748285, is a microtubule-stabilizing agent. Microtubules are dynamic polymers crucial for forming the mitotic spindle during cell division. By binding to and stabilizing microtubules, the epothilone payload suppresses their dynamic instability. This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Signaling Pathways and Experimental Workflow
The signaling pathway for this compound's action involves initial binding to FRα, internalization, and subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The general experimental workflow for evaluating this compound involves selecting appropriate cell lines, determining cytotoxicity, and analyzing its effects on the cell cycle and apoptosis.
Data Presentation
Due to the discontinuation of this compound's clinical development, extensive quantitative data from cell culture experiments are not widely available in the public domain.[1] The following tables present illustrative data based on the known properties of epothilones and folate receptor-targeted agents to guide experimental design. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions.
Table 1: Illustrative Cytotoxicity of this compound in FRα-Positive and FRα-Negative Cell Lines
| Cell Line | Cancer Type | FRα Expression | Treatment | Illustrative IC50 (nM) |
| KB | Cervical | High | This compound | 5 - 20 |
| IGROV-1 | Ovarian | High | This compound | 10 - 50 |
| HeLa | Cervical | Moderate | This compound | 50 - 150 |
| A549 | Lung | Low/Negative | This compound | > 1000 |
| CHO | Ovarian | Negative | This compound | > 1000 |
| KB | Cervical | High | BMS-748285 | 1 - 5 |
| A549 | Lung | Low/Negative | BMS-748285 | 1 - 5 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in FRα-Positive Cells (e.g., KB cells)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| This compound (IC50) | 15 | 10 | 75 |
| This compound (2x IC50) | 10 | 5 | 85 |
Table 3: Illustrative Apoptosis Induction by this compound in FRα-Positive Cells (e.g., KB cells)
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control | 2 - 5 | 1 - 3 |
| This compound (IC50) | 20 - 30 | 10 - 15 |
| This compound (2x IC50) | 30 - 40 | 15 - 25 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
FRα-positive and FRα-negative cell lines
-
Complete cell culture medium
-
This compound (and BMS-748285 as a control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
FRα-positive cell line
-
6-well cell culture plates
-
This compound
-
Vehicle control
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
FRα-positive cell line
-
6-well cell culture plates
-
This compound
-
Vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour of staining. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a targeted approach to cancer therapy by exploiting the overexpression of FRα on tumor cells to deliver a potent microtubule inhibitor. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. Due to the limited availability of public data, it is imperative that researchers empirically determine the optimal experimental conditions and concentrations for their specific cell models.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate Receptor Alpha—A Secret Weapon in Ovarian Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Epofolate Activity on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate is a novel synthetic antifolate agent designed to selectively target and inhibit the proliferation of cancer cells. Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various cellular components. By disrupting these processes, this compound aims to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells, which have a high demand for folate.
These application notes provide a comprehensive overview of the assays and protocols required to evaluate the efficacy and mechanism of action of this compound in a cancer research setting.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its anticancer effects by inhibiting key enzymes in the folate metabolic pathway. The primary target is presumed to be dihydrofolate reductase (DHFR), which is crucial for regenerating tetrahydrofolate (THF), the active form of folic acid. Inhibition of DHFR leads to a depletion of THF, which in turn inhibits thymidylate synthase (TS) and other enzymes required for purine and pyrimidine synthesis. This ultimately results in the cessation of DNA replication and cell division.
Caption: Folate metabolism pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound on cancer cells.
Caption: Overall experimental workflow for evaluating this compound.
Application Note 1: Cell Proliferation Assays
Measuring the effect of this compound on cancer cell proliferation is fundamental to determining its cytotoxic and cytostatic activity. Two common methods are the MTT assay, an endpoint colorimetric assay, and Real-Time Cell Analysis (RTCA), which provides kinetic data.
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation: Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | This compound IC50 (µM) |
| MCF-7 | 24h | 15.2 ± 1.8 |
| 48h | 8.5 ± 0.9 | |
| 72h | 4.1 ± 0.5 | |
| A549 | 24h | 22.7 ± 2.5 |
| 48h | 12.3 ± 1.4 | |
| 72h | 6.8 ± 0.7 |
Application Note 2: Apoptosis Assays
To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol 2.1: Annexin V/PI Staining for Apoptosis
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation: Apoptosis Analysis (Annexin V/PI)
| Cell Line | This compound Conc. (µM) | % Early Apoptosis | % Late Apoptosis |
| MCF-7 | 0 (Control) | 3.1 ± 0.4 | 1.5 ± 0.2 |
| 5 | 15.8 ± 1.2 | 8.2 ± 0.9 | |
| 10 | 28.4 ± 2.1 | 15.7 ± 1.5 | |
| A549 | 0 (Control) | 2.5 ± 0.3 | 1.1 ± 0.1 |
| 10 | 12.6 ± 1.0 | 6.8 ± 0.7 | |
| 20 | 25.1 ± 1.9 | 13.4 ± 1.2 |
Application Note 3: Cell Cycle Analysis
This compound, by inhibiting DNA synthesis, is expected to cause cell cycle arrest. This can be analyzed by staining cellular DNA with a fluorescent dye and measuring the DNA content using flow cytometry.
Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 10 | 48.1 ± 2.8 | 45.2 ± 3.0 | 6.7 ± 1.1 | |
| A549 | 0 (Control) | 60.8 ± 3.5 | 25.1 ± 2.1 | 14.1 ± 1.5 |
| 20 | 52.3 ± 3.0 | 40.8 ± 2.7 | 6.9 ± 0.9 |
Application Note 4: Target Engagement Assay
To confirm that this compound directly interacts with its intended target, a DHFR activity assay can be performed.
Protocol 4.1: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol measures the enzymatic activity of DHFR in the presence of this compound.
Materials:
-
DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DHFR enzyme and varying concentrations of this compound in the assay buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding NADPH and DHF.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of the reaction and determine the inhibitory effect of this compound.
Data Presentation: DHFR Inhibition
| This compound Conc. (nM) | % DHFR Inhibition |
| 1 | 12.5 ± 1.5 |
| 10 | 48.2 ± 3.1 |
| 50 | 85.7 ± 4.5 |
| 100 | 98.1 ± 0.8 |
| IC50 (nM) | 10.4 ± 1.2 |
Application Notes and Protocols for Studying Epofolate's Binding to Folate Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the binding of Epofolate, a folate-drug conjugate, to folate receptors, primarily Folate Receptor Alpha (FRα). The methodologies described are essential for preclinical evaluation and understanding the mechanism of action of this compound and similar targeted therapies.
Introduction
This compound is a small molecule drug conjugate (SMDC) that consists of a folate moiety linked to a cytotoxic agent. The folate component facilitates the targeted delivery of the cytotoxic payload to cancer cells that overexpress folate receptors.[1] FRα is a glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein with high affinity for folic acid.[2] Upon binding, the this compound-receptor complex is internalized via endocytosis, leading to the intracellular release of the cytotoxic drug and subsequent cell death.[1] Accurate characterization of this compound's binding affinity and cellular uptake is critical for its development as a therapeutic agent.
Key Experimental Protocols
This section details three key experimental protocols to study the interaction of this compound with folate receptors:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (IC50 and Ki) of this compound for FRα.
-
Surface Plasmon Resonance (SPR): For real-time kinetic analysis of the binding between this compound and FRα.
-
Cellular Uptake Assay: To quantify the internalization of this compound in FRα-expressing cells.
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for FRα by measuring its ability to compete with a radiolabeled ligand, such as [3H]-folic acid.[3]
Experimental Protocol
Materials:
-
FRα-positive cells (e.g., KB, IGROV-1) or cell membranes expressing FRα
-
This compound
-
[3H]-folic acid (specific activity ~20-60 Ci/mmol)
-
Unlabeled folic acid
-
Binding Buffer: PBS, pH 7.4, with 1% BSA
-
Wash Buffer: Cold PBS, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates (e.g., glass fiber filters)
-
Vacuum manifold
Procedure:
-
Cell/Membrane Preparation:
-
Culture FRα-positive cells to ~80-90% confluency.
-
For whole-cell assays, detach cells gently (e.g., with enzyme-free dissociation buffer) and wash with binding buffer. Resuspend to a concentration of 1 x 10^6 cells/mL.
-
For membrane preparations, harvest cells, homogenize in lysis buffer, and isolate the membrane fraction by centrifugation. Resuspend membrane protein in binding buffer to a concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or unlabeled folic acid (for positive control) to the respective wells.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled folic acid (e.g., 100 µM).
-
Add 50 µL of [3H]-folic acid to all wells at a final concentration of ~1-5 nM.
-
Add 50 µL of the cell suspension or membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.
-
-
Harvesting and Washing:
-
Transfer the contents of the wells to a 96-well filter plate.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add 150 µL of scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-folic acid) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Folic Acid | 1.5 | 0.8 |
| This compound | Example: 5.2 | Example: 2.8 |
| Compound X | 25.8 | 13.9 |
Note: The data for this compound is illustrative. Actual values must be determined experimentally.
Experimental Workflow Diagram
Workflow for the competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[4][5] This protocol outlines the use of SPR to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of this compound to FRα.
Experimental Protocol
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human FRα protein
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
FRα Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the FRα protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without FRα immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., 1 nM to 100 nM).
-
Inject the this compound solutions over the FRα-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU) over time (association phase).
-
After the association phase, switch to running buffer to monitor the dissociation of the this compound-FRα complex (dissociation phase).
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the FRα-immobilized flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka, kd, and KD (KD = kd/ka).
-
Data Presentation
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Folic Acid | 1.0 x 10^6 | 2.0 x 10^-4 | 0.2 |
| This compound | Example: 8.5 x 10^5 | Example: 4.2 x 10^-4 | Example: 0.5 |
| Compound Y | 5.2 x 10^5 | 9.8 x 10^-4 | 1.9 |
Note: The data for this compound is illustrative. Actual values must be determined experimentally. Data for folic acid is representative.[1]
Experimental Workflow Diagram
Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Uptake Assay
This protocol is designed to measure the rate and extent of this compound internalization into FRα-expressing cancer cells. A fluorescently labeled version of this compound or a method to quantify the internalized cytotoxic payload can be used.
Experimental Protocol
Materials:
-
FRα-positive cells (e.g., KB, IGROV-1) and FRα-negative control cells
-
Fluorescently labeled this compound (or unlabeled this compound if using a payload-quantification method)
-
Cell culture medium
-
Folate-free medium
-
Trypsin-EDTA
-
Acid Wash Buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) to remove surface-bound ligand
-
Cell lysis buffer
-
Fluorometer or flow cytometer
-
96-well black, clear-bottom plates (for fluorometry) or FACS tubes (for flow cytometry)
Procedure:
-
Cell Seeding:
-
Seed FRα-positive and FRα-negative cells in 96-well plates or other suitable culture vessels and allow them to adhere overnight.
-
One day before the experiment, switch to folate-free medium to upregulate folate receptor expression.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed PBS.
-
Add folate-free medium containing various concentrations of fluorescently labeled this compound to the cells.
-
To determine non-specific uptake, incubate a set of cells with a high concentration of unlabeled folic acid for 30 minutes before adding the labeled this compound.
-
Incubate the cells at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Uptake:
-
At each time point, stop the uptake by placing the plate on ice and aspirating the medium.
-
Wash the cells three times with ice-cold PBS.
-
To distinguish between surface-bound and internalized this compound, treat the cells with the acid wash buffer for 5 minutes on ice to strip surface-bound ligand.
-
Wash again with ice-cold PBS.
-
-
Quantification:
-
Fluorometry: Lyse the cells with lysis buffer and measure the fluorescence intensity in a plate reader.
-
Flow Cytometry: Detach the cells with trypsin-EDTA, resuspend in PBS, and analyze the fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the fluorescently labeled this compound to quantify the amount of internalized compound.
-
Plot the amount of internalized this compound over time to determine the uptake kinetics.
-
Compare the uptake in FRα-positive and FRα-negative cells to demonstrate receptor-mediated specificity.
-
Data Presentation
| Cell Line | Time (min) | Internalized this compound (pmol/mg protein) |
| KB (FRα+) | 15 | Example: 1.2 |
| 30 | Example: 2.5 | |
| 60 | Example: 4.8 | |
| 120 | Example: 8.1 | |
| A549 (FRα-) | 60 | Example: 0.5 |
Note: The data for this compound is illustrative. Actual values must be determined experimentally.
Signaling Pathway Diagram
This compound binding, internalization, and mechanism of action.
References
- 1. Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Efficacy Testing of Epofolate
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of Epofolate (also known as BMS-753493), a folate receptor-targeted epothilone conjugate.
Introduction to this compound and its Mechanism of Action
This compound is a targeted chemotherapeutic agent that combines a potent microtubule inhibitor, an epothilone, with a folic acid moiety. This design leverages the overexpression of the folate receptor alpha (FRα) on the surface of various cancer cells, including those of ovarian, lung, and breast origin.[1] FRα mediates the internalization of the drug into cancer cells, leading to the intracellular release of the cytotoxic epothilone payload. This targeted delivery strategy aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and minimizing exposure to healthy tissues. Upon binding of the folate ligand, FRα can also activate downstream signaling pathways, such as the JAK-STAT and MAPK/ERK pathways, which are implicated in cell proliferation and survival.
In Vivo Models for Efficacy Assessment
The selection of an appropriate in vivo model is critical for the preclinical evaluation of this compound. The most relevant models are those that accurately recapitulate the tumor microenvironment and express the target receptor, FRα.
1. Syngeneic and Xenograft Tumor Models:
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are widely used in preclinical oncology research.[2] For this compound, it is crucial to use cell lines or patient tumors with confirmed high expression of FRα. A particularly effective model for demonstrating targeted delivery is a dual-tumor model where mice are engrafted with both FRα-positive and FRα-negative tumors. This allows for a direct comparison of drug accumulation and efficacy within the same animal.
A relevant published study utilized a dual-tumor model in CD2F1 mice, bearing both FRα-positive (98M109) and FRα-negative (M109) murine lung carcinoma cells.[1][3] This model demonstrated the preferential accumulation of this compound and its active payload in FRα-positive tumors.
2. Orthotopic Models:
Orthotopic implantation of FRα-positive tumor cells into their organ of origin (e.g., ovary, lung, or mammary fat pad) can provide a more clinically relevant tumor microenvironment.[2] These models are valuable for assessing the impact of this compound on tumor growth, invasion, and metastasis in a more physiologically representative setting.
Experimental Workflow for Dual-Tumor Xenograft Model
The following diagram outlines the experimental workflow for evaluating the tumor-targeting ability of this compound in a dual-tumor xenograft model.
References
Application Notes and Protocols for the Analytical Detection of Epofolate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a novel, folate receptor-targeted chemotherapeutic agent. It is a conjugate of a folate derivative and the epothilone analog BMS-748285, designed to selectively target cancer cells overexpressing the folate receptor alpha (FRα).[1] The targeted delivery of the cytotoxic epothilone payload aims to enhance anti-tumor efficacy while minimizing systemic toxicity. As with any drug development program, robust and validated analytical methods for the quantification of the drug and its metabolites in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and safety assessments.
These application notes provide detailed protocols for the sensitive and selective quantification of this compound in biological samples, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Folate Receptor Alpha (FRα)
This compound exerts its cytotoxic effect by targeting cells that overexpress the folate receptor alpha (FRα). Upon binding of a folate conjugate like this compound, the receptor-drug complex is internalized. Inside the cell, the cytotoxic payload is released, leading to cell death. Beyond its role in folate uptake for one-carbon metabolism, FRα is also implicated in cell signaling pathways that can promote tumor growth.[2][3][4][5] Understanding this pathway is critical for elucidating the full mechanism of action of folate-targeted therapies.
Caption: Mechanism of action of this compound via Folate Receptor Alpha (FRα) targeting.
Analytical Method: LC-MS/MS for this compound Quantification
A robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound (BMS-753493) and its active epothilone moiety (BMS-748285) in human plasma.[6] This method is suitable for supporting clinical pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS assay for this compound and its active moiety.
Table 1: Linearity and Range
| Analyte | Matrix | Range (ng/mL) | Regression Model | Weighting |
| This compound (BMS-753493) | Human Plasma | 10.0 - 5000 | Linear | 1/x² |
| BMS-748285 | Human Plasma | 1.00 - 500 | Linear | 1/x² |
Table 2: Accuracy and Recovery
| Analyte | Accuracy (% of nominal) | Recovery (%) |
| This compound (BMS-753493) | within ±4.6% | ~80% |
| BMS-748285 | within ±4.6% | ~100% |
Table 3: Stability
| Analyte | Condition | Duration | Stability |
| This compound & BMS-748285 | Room Temperature (in stabilized plasma) | at least 24 hours | Stable |
| This compound & BMS-748285 | -20°C (in stabilized plasma) | 231 days | Stable |
| This compound & BMS-748285 | Freeze-Thaw Cycles (in stabilized plasma) | 4 cycles | Stable |
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on the validated method for the quantification of this compound (BMS-753493) and its active moiety (BMS-748285).[6]
Materials and Reagents
-
This compound (BMS-753493) reference standard
-
BMS-748285 reference standard
-
Stable isotope-labeled internal standards for both analytes
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge capable of handling 96-well plates
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette an aliquot of plasma into a 96-well plate.
-
Add the internal standard solution to each well.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to each well. The ratio of the precipitation agent to plasma should be optimized, but a 3:1 ratio is a common starting point.
-
Seal the 96-well plate and vortex for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at approximately 4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: Luna C8 column.
-
Mobile Phase A: Water with 0.1% formic acid (example, to be optimized).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (example, to be optimized).
-
Gradient Elution: A gradient elution should be used to achieve optimal separation of the analytes from matrix components.
-
Flow Rate: To be optimized based on the column dimensions.
-
Column Temperature: To be optimized for best peak shape and reproducibility.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, BMS-748285, and their respective internal standards must be determined and optimized.
-
Ion Source Parameters: Parameters such as ion spray voltage, gas temperatures, and gas flows should be optimized for maximum sensitivity.
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound and BMS-748285. The concentration range should cover the expected concentrations in the study samples (e.g., 10.0 to 5000 ng/mL for this compound and 1.00 to 500 ng/mL for BMS-748285).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples in each analytical run.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting is typically used.
-
The concentrations of the unknown samples are calculated from the regression equation of the calibration curve.
-
The accuracy and precision of the run are assessed by comparing the calculated concentrations of the QC samples to their nominal values.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of this compound and its active metabolite in human plasma. The detailed protocol and workflow are intended to guide researchers in the implementation of this analytical technique for preclinical and clinical studies of this targeted anticancer agent. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of epothilone B in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
Epofolate: A Tool Compound for Elucidating Folate Uptake Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, an essential B vitamin, is crucial for numerous cellular processes, including DNA synthesis, repair, and methylation. Due to their high proliferative rate, cancer cells often exhibit an increased demand for folate. This has led to the overexpression of folate receptors (FRs), particularly folate receptor alpha (FRα), on the surface of various cancer cells, while its expression in normal tissues is limited. This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells. "Epofolate" is a term used here to represent folate-drug conjugates, which are powerful tool compounds designed to exploit this folate-mediated uptake system. These conjugates typically consist of a folic acid moiety linked to a cytotoxic agent or a probe, enabling targeted delivery and facilitating the study of folate uptake pathways. This document provides detailed application notes and protocols for using a representative this compound compound, modeled after the well-characterized folate-epothilone conjugate BMS-753493, to investigate folate uptake.
Mechanism of Action
This compound compounds act as "Trojan horses," utilizing the cell's natural folate uptake machinery to deliver a payload. The folic acid component of the conjugate binds with high affinity to the folate receptor on the cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the receptor-ligand complex, forming an intracellular vesicle called an endosome. As the endosome matures, its internal pH decreases. This acidic environment facilitates the release of the conjugated drug from the folate moiety. The released drug can then exert its cytotoxic or other intended effects within the cell, while the folate receptor is typically recycled back to the cell surface.
Figure 1: Mechanism of this compound uptake and drug release.
Data Presentation
The following tables summarize representative quantitative data for an this compound compound, using BMS-753493 as an example, to demonstrate its targeted uptake and activity.
Table 1: In Vivo Tumor Uptake of [³H]BMS-753493 in Mice Bearing Folate Receptor-Positive (FR+) and -Negative (FR-) Tumors
| Time Post-Dose | Tumor Type | Mean Radioactivity (µg equiv/g) | FR+/FR- Ratio |
| 1 h | 98M109 (FR+) | 2.5 | 3.1 |
| M109 (FR-) | 0.8 | ||
| 24 h | 98M109 (FR+) | 1.2 | 4.0 |
| M109 (FR-) | 0.3 | ||
| 48 h | 98M109 (FR+) | 0.9 | 4.5 |
| M109 (FR-) | 0.2 |
Data derived from studies on BMS-753493, demonstrating preferential accumulation in FR+ tumors.
Table 2: In Vitro Cytotoxicity of a Representative this compound
| Cell Line | Folate Receptor Status | IC₅₀ (nM) |
| KB | High | 1.5 |
| HeLa | Moderate | 25 |
| A549 | Low | >1000 |
Experimental Protocols
Here are detailed protocols for key experiments to study the uptake and activity of an this compound compound.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to quantify the cellular uptake of a fluorescently-labeled this compound.
Figure 2: Workflow for in vitro cellular uptake assay.
Materials:
-
Folate receptor-positive (FR+) cell line (e.g., KB, HeLa)
-
Folate receptor-negative (FR-) cell line (e.g., A549)
-
Cell culture medium and supplements
-
Fluorescently-labeled this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Seed FR+ and FR- cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare a working solution of the fluorescently-labeled this compound in cell culture medium.
-
Remove the old medium from the wells and add the this compound-containing medium.
-
Incubate the plate at 37°C for desired time points (e.g., 1, 4, and 24 hours).
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound conjugate.
-
Add cell lysis buffer to each well and incubate for 10 minutes at room temperature.
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Quantify the uptake by comparing the fluorescence readings to a standard curve of the fluorescent this compound.
Protocol 2: Competition Binding Assay
This assay is used to determine the specificity of this compound binding to the folate receptor.
Figure 3: Workflow for a competition binding assay.
Materials:
-
FR+ cell line
-
Cell culture medium
-
Fluorescently-labeled this compound
-
Folic acid
-
PBS
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
For the competition group, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes at 37°C. This will saturate the folate receptors.
-
Add the fluorescently-labeled this compound to both the control and competition wells. The final concentration of this compound should be the same in all wells.
-
Incubate the plate for 1 hour at 37°C.
-
Follow steps 5-8 from Protocol 1 to wash, lyse, and measure fluorescence.
-
A significant reduction in fluorescence in the competition group compared to the control group indicates that the this compound binds specifically to the folate receptor.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cell-killing ability of the this compound.
Materials:
-
FR+ and FR- cell lines
-
Cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed FR+ and FR- cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound compounds are invaluable tools for studying folate-mediated uptake and for the development of targeted therapies. The protocols and data presented here provide a framework for researchers to characterize the binding, uptake, and cytotoxic effects of these conjugates. By utilizing such well-defined systems, scientists can gain deeper insights into the mechanisms of folate receptor trafficking and exploit this pathway for the selective delivery of therapeutic and diagnostic agents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxicity of Epofolate (BMS-753493), a folate receptor-alpha (FRα)-targeted drug conjugate. The protocols outlined below are foundational for assessing the compound's efficacy and mechanism of action in preclinical cancer models.
Introduction to this compound
This compound (BMS-753493) is a targeted chemotherapeutic agent consisting of a potent epothilone analog conjugated to folic acid.[1][2] This design leverages the overexpression of folate receptor-alpha (FRα) on the surface of various cancer cells, including those of ovarian, endometrial, renal, lung, and breast origin, to achieve selective drug delivery.[3][4][5] The proposed mechanism involves the binding of the folate moiety to FRα, followed by internalization of the conjugate via endocytosis.[6] Subsequent cleavage of the linker within the cell releases the epothilone payload, which is a microtubule-stabilizing agent.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in FRα-Positive and FRα-Negative Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression | This compound Cytotoxicity | Effect of Excess Folic Acid |
| KB | Nasopharyngeal | Positive | Potent Cytotoxicity | Abolished |
| IGROV | Ovarian | Positive | Potent Cytotoxicity | Abolished |
| HeLa | Cervical | Positive | Antitumor Activity | Reduced |
| 98M109 | Murine Lung | Positive | Antitumor Activity | Reduced |
| FRα-Negative Cells | Various | Negative | Inactive | Not Applicable |
This table summarizes preclinical findings where this compound demonstrated potent cytotoxicity specifically in FRα-positive human tumor cells. The cytotoxic effect was competitively inhibited by the presence of excess folic acid, confirming the FRα-mediated uptake. In contrast, this compound was inactive against FRα-negative cells, highlighting its targeted nature.[3]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][8][9]
Materials:
-
This compound (BMS-753493)
-
FRα-positive (e.g., KB, IGROV-1) and FRα-negative cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker for cytotoxicity.[10]
Materials:
-
This compound-treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Culture and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time (usually 30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).[10]
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][11]
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for the desired time period.
-
Harvest the cells (including floating cells) and centrifuge at a low speed.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.[4]
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.[4]
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[1][6][13]
Materials:
-
This compound-treated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound-related cytotoxicity.
Apoptosis Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in cells | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Conjugating Folate to Epothilone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the synthesis, purification, and characterization of folate-conjugated epothilone analogs. The primary goal of these conjugates is to enhance the targeted delivery of cytotoxic epothilones to cancer cells that overexpress the folate receptor, thereby increasing therapeutic efficacy and reducing off-target toxicity.
Introduction
Epothilones are a class of potent microtubule-stabilizing agents that have shown significant promise as anticancer drugs.[1] However, their therapeutic window can be narrow due to systemic toxicity. To address this, targeted drug delivery systems are being developed. One promising strategy involves conjugating the epothilone to folic acid (folate). Cancer cells often overexpress the folate receptor to meet their high demand for this vitamin for proliferation.[2][3] This overexpression provides a mechanism for the selective uptake of folate-drug conjugates into tumor cells via receptor-mediated endocytosis.[2]
A key component of these conjugates is the linker, which connects the folate targeting moiety to the epothilone payload. The linker's design is critical for the overall stability and efficacy of the conjugate. Ideal linkers are stable in systemic circulation but are readily cleaved within the target cell to release the active drug. Disulfide-containing linkers are frequently employed as they are cleaved in the reducing intracellular environment.[4][5] Additionally, hydrophilic spacers, such as peptides, are often incorporated to improve the solubility and pharmacokinetic properties of the conjugate.[6]
This document outlines the chemical strategies and experimental protocols for the synthesis of folate-epothilone conjugates, with a focus on a modular approach involving the synthesis of a folate-linker construct followed by its conjugation to an appropriately functionalized epothilone analog.
Chemical Conjugation Strategies
The general strategy for preparing folate-epothilone conjugates involves a multi-step synthesis. A common approach is to first synthesize a folate-linker intermediate, which is then reacted with a modified epothilone analog. A representative example of a folate-epothilone conjugate is BMS-753493, where folate is conjugated to an epothilone analog (BMS-748285).[7]
The synthesis can be conceptually divided into three main stages:
-
Synthesis of the Folate-Linker Moiety: This involves the selective functionalization of folic acid, typically at the γ-carboxyl group of the glutamate residue, to attach a linker. The linker is often a dipeptide containing a cysteine residue to provide a thiol group for the disulfide bond formation.
-
Functionalization of the Epothilone Analog: The epothilone molecule needs to be modified to introduce a reactive group that can be conjugated to the folate-linker. This modification should be at a position that does not significantly impair the cytotoxic activity of the epothilone.
-
Conjugation and Purification: The folate-linker and the functionalized epothilone are reacted to form the final conjugate. This is typically followed by a rigorous purification process, often involving preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired product.
Below is a visual representation of the overall workflow for the synthesis of a folate-epothilone conjugate.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic strategies for folate-drug conjugates and should be adapted and optimized for specific epothilone analogs and linker designs.
Protocol 1: Synthesis of a Folate-Dipeptide-Disulfide Linker
This protocol describes the synthesis of a folate-linker construct ready for conjugation. A common dipeptide spacer is γ-glutamyl-cysteine.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
L-Glutamic acid α-benzyl ester
-
N-tert-Butoxycarbonyl-S-trityl-L-cysteine (Boc-Cys(Trt)-OH)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (Ellman's reagent)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMF.
-
Add DCC and NHS in equimolar amounts to the folic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours to form the NHS ester of folic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling with Glutamic Acid:
-
To the activated folic acid solution, add L-Glutamic acid α-benzyl ester.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the dicyclohexylurea byproduct by filtration.
-
Purify the folate-glutamate product by precipitation or column chromatography.
-
-
Peptide Coupling with Cysteine:
-
Activate the free α-carboxyl group of the glutamate in the folate-glutamate product using DCC/NHS in DMF.
-
Add Boc-Cys(Trt)-OH to the reaction mixture.
-
Stir for 24 hours at room temperature.
-
Purify the resulting folate-Glu-Cys(Trt)-Boc conjugate.
-
-
Deprotection:
-
Treat the protected conjugate with a solution of TFA in DCM to remove the Boc and Trt protecting groups.
-
Monitor the deprotection by HPLC.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Formation of the Activated Disulfide Linker:
-
Dissolve the deprotected folate-dipeptide in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Add an excess of Ellman's reagent to form the activated disulfide linker.
-
Purify the folate-dipeptide-S-S-TNB linker by preparative reversed-phase HPLC.
-
Protocol 2: Functionalization of an Epothilone Analog
This protocol provides a general method for introducing a thiol group into an epothilone analog, which can then react with the activated disulfide linker on the folate moiety. The hydroxyl groups at C3 or C7 of epothilone B are potential sites for modification.
Materials:
-
Epothilone B (or a suitable analog)
-
3-Mercaptopropionic acid
-
DCC/DMAP (4-Dimethylaminopyridine)
-
Anhydrous DCM
Procedure:
-
Esterification with Mercaptopropionic Acid:
-
Dissolve Epothilone B in anhydrous DCM.
-
Add 3-mercaptopropionic acid, DCC, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Filter to remove dicyclohexylurea.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the thiol-functionalized epothilone by flash column chromatography.
-
Protocol 3: Conjugation of Folate-Linker to Functionalized Epothilone
This protocol describes the final conjugation step via a disulfide exchange reaction.
Materials:
-
Folate-dipeptide-S-S-TNB linker (from Protocol 1)
-
Thiol-functionalized epothilone (from Protocol 2)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
Procedure:
-
Disulfide Exchange Reaction:
-
Dissolve the folate-dipeptide-S-S-TNB linker in a mixture of PBS and ACN.
-
Add the thiol-functionalized epothilone to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The release of the yellow 2-nitro-5-thiobenzoate anion can be monitored spectrophotometrically.
-
-
Purification of the Final Conjugate:
-
The crude reaction mixture is purified by preparative reversed-phase HPLC.
-
A C18 column is typically used with a gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).
-
Fractions containing the desired product are collected, pooled, and lyophilized to yield the pure folate-epothilone conjugate.
-
Characterization
The synthesized intermediates and the final conjugate should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is used to assess the purity of the compounds.
Quantitative Data
The following table summarizes typical (hypothetical) quantitative data for the synthesis of a folate-epothilone conjugate. Actual results will vary depending on the specific reactants and reaction conditions.
| Step | Product | Molecular Weight (Expected) | Yield (%) | Purity (HPLC, %) |
| 1 | Folate-Glu(OBn) | ~690 g/mol | 70-80 | >95 |
| 2 | Folate-Glu(OBn)-Cys(Trt)-Boc | ~1250 g/mol | 60-70 | >95 |
| 3 | Thiol-Epothilone B | ~595 g/mol | 50-60 | >98 |
| 4 | Folate-Epothilone Conjugate | ~1350 g/mol | 30-40 | >99 |
Signaling Pathway and Cellular Uptake
The mechanism of action of folate-epothilone conjugates relies on the folate receptor-mediated endocytosis pathway.
Once the conjugate binds to the folate receptor on the cancer cell surface, it is internalized into an endosome. The endosome matures and may fuse with a lysosome, where the acidic and reducing environment facilitates the cleavage of the disulfide linker, releasing the active epothilone drug into the cytosol. The released epothilone then binds to microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis.[1]
Conclusion
The conjugation of folate to epothilone analogs represents a promising strategy for targeted cancer therapy. The protocols and techniques described in these application notes provide a framework for the rational design and synthesis of these complex molecules. Careful optimization of the linker chemistry, conjugation reaction, and purification methods is crucial for obtaining high-quality conjugates with desirable therapeutic properties. Further research and development in this area will likely lead to the creation of more effective and safer anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epofolate in Ovarian and Renal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a small molecule-drug conjugate (SMDC) that was developed as a targeted chemotherapeutic agent. It comprises a folic acid moiety linked to the potent microtubule-stabilizing agent BMS-748285, an epothilone analog. The scientific rationale for this compound is based on the targeted delivery of a highly cytotoxic payload to cancer cells that overexpress the folate receptor alpha (FRα). FRα is a glycosylphosphatidylinositol (GPI)-anchored protein with high affinity for folic acid. Its expression in normal tissues is highly restricted, but it is frequently overexpressed in a variety of epithelial malignancies, including a significant percentage of ovarian and renal carcinomas, making it an attractive target for cancer therapy.[1][2][3][4]
The mechanism of action of this compound involves binding to FRα on the cancer cell surface, followed by internalization of the entire folate-drug conjugate via receptor-mediated endocytosis.[5][6][7][8] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the linker and the release of the epothilone payload. The active epothilone then binds to microtubules, disrupting their dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Preclinical studies have demonstrated that the cytotoxicity of this compound is dependent on FRα expression, as its effects can be blocked by an excess of free folic acid, and it is inactive against FRα-negative cells.[1]
While this compound showed promise in preclinical models, its clinical development was discontinued after Phase I/IIa studies did not demonstrate objective tumor responses.[9] Nevertheless, the principles of its design and mechanism of action remain highly relevant for the ongoing development of FRα-targeted therapies. These application notes provide a framework for researchers interested in studying this compound or similar FRα-targeting agents in ovarian and renal cancer cell lines.
Data Presentation
Specific quantitative data from preclinical studies on this compound, such as IC50 values and apoptosis rates in various cell lines, are not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian and Renal Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression Level | This compound IC50 (nM) |
| IGROV-1 | Ovarian | High | Data to be determined |
| SKOV-3 | Ovarian | Moderate/High | Data to be determined |
| OVCAR-3 | Ovarian | High | Data to be determined |
| A498 | Renal | To be determined | Data to be determined |
| Caki-1 | Renal | To be determined | Data to be determined |
| Control (FRα-negative) | e.g., A549 (Lung) | Low/Negative | Data to be determined |
Table 2: Apoptosis Induction by this compound Treatment
| Cell Line | Treatment | Concentration (nM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| IGROV-1 | Vehicle Control | - | 48 | Data to be determined |
| This compound | e.g., 10 | 48 | Data to be determined | |
| This compound | e.g., 100 | 48 | Data to be determined | |
| Caki-1 | Vehicle Control | - | 48 | Data to be determined |
| This compound | e.g., 10 | 48 | Data to be determined | |
| This compound | e.g., 100 | 48 | Data to be determined |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| IGROV-1 | Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., 50 | Data to be determined | Data to be determined | Data to be determined | |
| Caki-1 | Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Folate receptor-mediated endocytosis pathway.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Ovarian Cancer: IGROV-1, SKOV-3, OVCAR-3 (FRα-positive).
-
Renal Cancer: A498, Caki-1 (FRα expression may need to be verified).
-
Control: A suitable FRα-negative cell line.
-
-
Culture Media: Use the appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[9][10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.[5][6][8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[6][8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of proteins involved in relevant signaling pathways (e.g., microtubule-associated proteins, apoptosis regulators like Bcl-2 and caspases, and cell cycle regulators like cyclins).
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prospects in Folate Receptor-Targeted Radionuclide Therapy [frontiersin.org]
- 4. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the synthesis of folate-drug conjugates like Epofolate
Welcome to the technical support center for the synthesis of folate-drug conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis, purification, and handling of these targeted therapeutics, with a focus on conjugates like Epofolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of folate-drug conjugates?
A1: The synthesis of folate-drug conjugates is a multi-step process that presents several common challenges.[1][2] These include the low solubility of folic acid and its activated derivatives in many organic solvents, often necessitating the use of DMSO.[3] The reactivity of the pteroyl moiety can also be sluggish, requiring carefully optimized coupling conditions.[3] Furthermore, the use of protecting groups and multi-step reactions can lead to lower overall yields and complex purification procedures.[1][2]
Q2: Why is purification of folate-drug conjugates so critical and what methods are typically used?
A2: Purification is paramount to ensure the safety, efficacy, and stability of the final conjugate.[4] It is essential to remove unreacted starting materials, such as free folic acid and the unconjugated drug, as well as reaction byproducts. The presence of these impurities can lead to inaccurate characterization, reduced therapeutic efficacy, and potential off-target toxicity. High-Performance Liquid Chromatography (HPLC) is the most common method for both the analysis and purification of folate-drug conjugates.[5][6] For larger and more complex conjugates, such as antibody-drug conjugates (ADCs), techniques like Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC) may be employed.[7][8]
Q3: What are the key stability concerns for folate-drug conjugates like this compound?
A3: Folate-drug conjugates are susceptible to degradation from several factors. Folic acid itself is sensitive to heat, oxygen, UV light, and pH fluctuations.[9][10] This inherent instability can be carried over to the conjugate. The linker connecting folate to the drug is a critical component influencing stability; it must be stable enough to remain intact in circulation but designed to cleave at the target site to release the drug.[2][11] Additionally, some conjugates may be prone to aggregation, which can be influenced by factors like pH, salt concentration, and the hydrophobicity of the payload.[3]
Q4: What is this compound and what are the specific challenges related to its synthesis?
A4: this compound (also known as BMS-753493) is a folate-drug conjugate that links folic acid to epothilone B, a potent microtubule inhibitor.[1][12] The synthesis of this compound and similar conjugates involves the challenges of handling both the folate and the epothilone moieties. Epothilones are complex natural products, and their synthesis and modification require specialized chemical strategies.[1] The conjugation of the bulky and hydrophobic epothilone to folic acid can increase the propensity for aggregation and may require specific linker chemistry to ensure proper folding and receptor binding.
Troubleshooting Guides
Synthesis & Purification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete activation of folic acid's carboxylic acid groups.- Low reactivity of the amine or other functional group on the drug/linker.- Steric hindrance between the folate, linker, and drug.- Degradation of starting materials or product under reaction conditions. | - Use a more efficient coupling agent (e.g., HATU, HBTU).- Increase the molar excess of the activated folate or the drug/linker.- Optimize reaction temperature and time; monitor reaction progress by TLC or LC-MS.- Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Low Purity (Multiple Peaks on HPLC) | - Incomplete reaction, leaving starting materials.- Presence of side-products from reaction with other functional groups.- Degradation of the product during reaction or workup. | - Optimize reaction stoichiometry and time.- Use protecting groups for reactive functionalities not involved in the conjugation.- Purify intermediates at each step.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Aggregation/Precipitation | - High hydrophobicity of the drug payload.- Unfavorable buffer conditions (pH, salt concentration).[3] - The pH of the system is near the isoelectric point of the conjugate.[3] | - Introduce a hydrophilic spacer, like polyethylene glycol (PEG), between the folate and the drug.[5] - Optimize the pH and ionic strength of the buffer.- Add organic co-solvents to improve solubility.- Use of hydrophilic cross-linkers can help avoid precipitation.[11] |
| Difficulty in HPLC Purification | - Poor peak separation between the product and impurities.- Product instability on the HPLC column.- Adsorption of the conjugate to the column. | - Optimize the mobile phase composition and gradient.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the pH of the mobile phase to control the ionization state of the conjugate.- Perform a column wash with a strong solvent to remove adsorbed contaminants.[13] |
Characterization
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Ambiguous LC-MS Results | - In-source fragmentation of the conjugate.- Formation of multiple adducts (e.g., Na+, K+).- Presence of multiple charge states. | - Optimize the electrospray ionization (ESI) source parameters (e.g., cone voltage, capillary temperature).- Use a high-resolution mass spectrometer for accurate mass determination.- Ensure high purity of the sample before injection. |
| Incorrect Molecular Weight by MS | - Incomplete removal of protecting groups.- Unexpected side reactions (e.g., oxidation, hydrolysis).- Conjugation at an unintended site. | - Review the deprotection steps and confirm completion by NMR or MS of intermediates.- Analyze the MS data for mass shifts corresponding to common modifications.- Use tandem MS (MS/MS) to fragment the molecule and identify the site of conjugation. |
Experimental Protocols
Protocol 1: General Synthesis of a Folate-PEG-Drug Conjugate
This protocol describes a general method for conjugating folic acid to a drug via a PEG linker using carbodiimide chemistry.
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in a 1.1:1.2 molar ratio relative to folic acid.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours to form the NHS-activated folate.
-
-
Conjugation to PEG-Drug:
-
In a separate flask, dissolve the amine-functionalized PEG-drug in anhydrous DMSO.
-
Add the NHS-activated folate solution to the PEG-drug solution.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by HPLC.
-
-
Workup and Purification:
-
Precipitate the crude product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials and byproducts.
-
Dissolve the crude product in a minimal amount of mobile phase and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final folate-PEG-drug conjugate.
-
Protocol 2: HPLC Purification and Analysis
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 280 nm and 365 nm.
-
-
Analysis and Purification:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the equilibrated column.
-
Run a linear gradient from 5% to 95% B over 30-40 minutes.
-
Monitor the chromatogram for the product peak, which should have characteristic absorbance at both 280 nm and 365 nm.
-
For preparative HPLC, scale up the injection volume and collect fractions corresponding to the pure product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Protocol 3: LC-MS Characterization
-
System Preparation:
-
Couple an HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a column and mobile phase system similar to the analytical HPLC method, but with a volatile buffer if possible (e.g., formic acid instead of TFA).
-
-
Data Acquisition:
-
Perform a full scan in both positive and negative ion modes to identify the molecular ion of the conjugate.
-
The expected mass will be [M+H]+ in positive mode or [M-H]- in negative mode.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can help confirm the structure and identify the conjugation site.
-
Visualizations
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Caption: Troubleshooting Workflow for Synthesis Issues.
References
- 1. cib.csic.es [cib.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. nbinno.com [nbinno.com]
- 5. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Exploring the next generation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
Overcoming solubility issues with Epofolate in laboratory settings
Disclaimer: The following technical support guide has been generated for a hypothetical compound named "Epofolate." As of the last update, "this compound" is not a recognized investigational or approved drug in publicly available scientific literature. The information provided is based on general principles of handling poorly soluble compounds in a laboratory setting and is contextualized around the well-established role of folate receptors in cancer biology for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypothetical, investigational small molecule inhibitor designed to target cellular pathways dependent on folate metabolism, which is often upregulated in cancer cells. It is presumed to exert its cytotoxic effects by binding to and being internalized by the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells. This targeted delivery allows for the disruption of DNA synthesis and other critical cellular processes that rely on folate, leading to apoptosis of the cancer cells.
Q2: We are observing significant precipitation of this compound upon reconstitution. What is the recommended solvent?
A2: this compound is known to have low aqueous solubility. For initial stock solutions, it is recommended to use 100% Dimethyl Sulfoxide (DMSO). Subsequent dilutions into aqueous media should be done cautiously and with vigorous mixing to minimize precipitation. For in-vitro assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cellular toxicity.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming up to 37°C can aid in the dissolution of this compound in DMSO. However, prolonged exposure to higher temperatures is not recommended as it may lead to degradation of the compound. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound light-sensitive?
A4: As a general precaution for investigational compounds, it is recommended to protect this compound solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | High final concentration of this compound. | Decrease the final concentration of this compound. Perform a dose-response curve to determine the optimal working concentration. |
| Rapid dilution of DMSO stock into aqueous media. | Add the DMSO stock dropwise to the cell culture media while vortexing or swirling to ensure rapid and even distribution. | |
| Low temperature of the media. | Ensure the cell culture media is at 37°C before adding the this compound stock solution. | |
| Inconsistent experimental results | Incomplete dissolution of this compound. | Visually inspect the stock solution for any undissolved particles before use. If necessary, briefly sonicate the solution in a water bath. |
| Degradation of the compound. | Prepare fresh dilutions from a new stock solution. Avoid storing diluted solutions for extended periods. | |
| Cell line variability. | Confirm the expression level of folate receptor alpha (FRα) in your cell line, as this can significantly impact the efficacy of this compound. | |
| Low cellular uptake | Low expression of folate receptors. | Use a cell line known to overexpress FRα. Consider transfecting your cells with a plasmid encoding for FRα. |
| Presence of competing folates in the media. | For specific uptake assays, consider using a folate-deficient medium to reduce competition for receptor binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to come to room temperature before opening.
-
Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: In-Vitro Cell Viability Assay
-
Plate cancer cells (e.g., HeLa, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. To avoid precipitation, first, prepare an intermediate dilution in a small volume of medium, mix well, and then add this to the final volume. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a standard method such as MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader and calculate the IC50 value.
Visualizations
Caption: Hypothetical mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Epofolate Clinical Trials: A Technical Support Guide to Interpreting Negative Results
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the negative clinical trial results for Epofolate (BMS-753493), a folate receptor-targeted epothilone analog. The information presented here is intended to aid in the interpretation of the trial data and inform future research in targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound clinical development?
A1: The development of this compound was halted due to a lack of demonstrated anti-tumor activity in two Phase I/IIa clinical trials (CA190-001 and CA190-002). Despite a manageable toxicity profile, no objective tumor responses (complete or partial responses) were observed in patients with advanced solid tumors.[1]
Q2: Were there any signs of biological activity for this compound in the clinical trials?
A2: While there were no objective responses, minor tumor shrinkage was observed in some patients. In the CA190-001 study, target lesion shrinkage of up to 18% was noted. The CA190-002 study reported target lesion shrinkage of up to 23% from baseline. However, this level of activity was not sufficient to meet the criteria for a partial response.
Q3: What were the key safety and tolerability findings for this compound?
A3: this compound was found to be generally tolerable, with toxicities consistent with the epothilone class of anti-cancer agents. The most common adverse events included fatigue, diarrhea, nausea, vomiting, anorexia, and elevations in liver enzymes (ALT/AST). Dose-limiting toxicities included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[1] Notably, peripheral neuropathy and neutropenia appeared to be less frequent and severe compared to other epothilones.[1]
Q4: How was the patient population selected for these trials?
A4: The Phase I portions of the studies enrolled patients with advanced solid cancers. The Phase II portions were intended to enroll patients with advanced ovarian, renal, or breast cancer, which are tumor types known to frequently overexpress the folate receptor alpha.[2] Inclusion criteria included the availability of tumor tissue slides, likely for folate receptor expression analysis.[2]
Q5: What are some potential reasons for the lack of efficacy despite targeting the folate receptor?
A5: Several factors could have contributed to the negative results:
-
Insufficient Drug Delivery: The concentration of the cytotoxic payload delivered to the tumor cells may not have reached the therapeutic threshold.
-
Heterogeneity of Folate Receptor Expression: The level of folate receptor expression can vary significantly between patients and even within the same tumor. Patients in the trials may not have had sufficient or uniform receptor expression.
-
Drug Resistance: Tumor cells may have intrinsic or acquired resistance to the epothilone payload, for example, through mutations in tubulin or expression of drug efflux pumps.
-
Linker Instability or Inefficient Cleavage: The linker connecting the folate to the epothilone may not have been efficiently cleaved within the tumor cell, preventing the release of the active drug.
Troubleshooting Guide for Interpreting Negative this compound Trial Data
This guide addresses specific issues researchers might encounter when analyzing the negative results of the this compound clinical trials.
| Issue/Observation | Potential Explanations | Recommendations for Future Research |
| Lack of Objective Responses Despite Preclinical Promise | - Mismatch between preclinical models and human tumor biology.- Suboptimal patient selection criteria in early trials.- Pharmacokinetic/pharmacodynamic (PK/PD) properties in humans differed from animal models. | - Develop more predictive preclinical models that better recapitulate the human tumor microenvironment and heterogeneity.- Implement robust biomarker strategies for patient selection, including standardized assays for folate receptor expression.- Conduct thorough PK/PD modeling to optimize dosing and schedule in early clinical development. |
| Minor Tumor Shrinkage Observed but No Partial Responses | - The cytotoxic payload (epothilone analog) may have had a cytostatic rather than a cytotoxic effect at the delivered concentration.- The dosing schedule may not have been optimal to induce sustained tumor regression. | - Investigate alternative cytotoxic payloads with different mechanisms of action or increased potency.- Explore different dosing schedules and combinations with other agents that could potentiate the anti-tumor effect. |
| Manageable but On-Target Toxicities Observed | - Even with targeted delivery, some level of off-target effects or on-target toxicity in normal tissues expressing low levels of the folate receptor is possible. | - Refine the linker technology to ensure payload release is highly specific to the tumor microenvironment.- Consider strategies to mitigate on-target, off-tumor toxicities. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the two Phase I/IIa clinical trials of this compound.
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)
| Study ID | Dosing Schedule | Starting Dose | Maximum Tolerated Dose (MTD) |
| CA190-001 (NCT00546247) | Days 1, 4, 8, and 11 of a 21-day cycle | 5 mg | 26 mg |
| CA190-002 (NCT00550017) | Days 1-4 of a 21-day cycle | 2.5 mg | 15 mg |
Table 2: Dose-Limiting Toxicities (DLTs)
| Study ID | Dose Level with DLTs | Observed Dose-Limiting Toxicities |
| CA190-001 | 33 mg | Grade 2 ALT elevation, Grade 3 diarrhea, Grade 3 esophagitis |
| CA190-002 | 17 mg | Grade 3 ALT and Grade 2 AST elevation, Grade 3 nausea, Grade 3 fatigue |
| 15 mg | Grade 3 mucositis, Grade 3 AST elevation |
Table 3: Efficacy Results
| Study ID | Objective Response Rate (CR + PR) | Maximum Target Lesion Shrinkage |
| CA190-001 | 0% | Up to 18% |
| CA190-002 | 0% | Up to 23% |
Experimental Protocols
A summary of the key methodologies employed in the this compound Phase I/IIa clinical trials is provided below.
Study Design: Two parallel, open-label, multi-center Phase I/IIa studies were conducted. The Phase I portion utilized a 3+3 dose-escalation design to determine the MTD.
Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective. Phase II was planned for patients with ovarian, renal, or breast cancer.
Inclusion Criteria (General):
-
Histologically confirmed advanced cancer
-
Availability of 10 tumor tissue slides[2]
-
Adequate organ function (hematologic, renal, and hepatic)
Exclusion Criteria (General):
Drug Administration: this compound was administered as an intravenous (IV) bolus over 3-5 minutes.[2]
-
Study CA190-001 (NCT00546247): Dosing on Days 1, 4, 8, and 11 of a 21-day cycle.[2]
-
Study CA190-002 (NCT00550017): Dosing on Days 1, 2, 3, and 4 of a 21-day cycle.[3]
Outcome Measures:
-
Primary Outcome (Phase I): Determine the MTD and DLTs of this compound.
-
Secondary Outcomes (Phase I/II): Characterize the safety and tolerability profile, evaluate the pharmacokinetic profile, and assess preliminary anti-tumor activity.
Visualizations
The following diagrams illustrate key concepts related to the this compound clinical trials.
Caption: Mechanism of Action of this compound.
Caption: this compound Clinical Trial Workflow.
References
Stability of Epofolate in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Epofolate (BMS-753493) under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
A1: this compound exhibits its highest stability in a neutral pH environment.[1][2] Preformulation studies have demonstrated a U-shaped pH-stability profile, with the maximum stability observed at pH 7.[1][2] For the development of an injectable drug product, a pH range of 6-7 is considered optimal to ensure both stability and solubility.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: The degradation of this compound is influenced by temperature. Stability studies have been conducted across a temperature range of 5-40°C.[1][2] As with many pharmaceutical compounds, higher temperatures are expected to accelerate degradation. For long-term storage of aqueous formulations, frozen conditions may be necessary to maintain stability.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not detailed in the provided search results, it is a common characteristic for folate derivatives to exhibit light sensitivity. As a general precautionary measure, it is advisable to protect this compound solutions from light during experiments and storage to minimize potential photodegradation.
Q4: What are the primary degradation pathways for this compound?
A4: The degradation of this compound in aqueous solutions primarily occurs through hydrolysis. Three major degradation pathways have been identified:
-
Carbonate ester hydrolysis
-
Hydrolysis of the aziridine ring
Under neutral pH conditions, the hydrolysis of the macrolactone ring is a notable pathway, leading to the formation of two epimeric hydroxy acids.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound in an assay. | Degradation due to improper pH of the solution. | Ensure that the buffer system used maintains a pH between 6 and 7. Verify the pH of all solutions before adding this compound. |
| Exposure to high temperatures during storage or handling. | Store stock solutions and experimental samples at appropriate temperatures (e.g., 2-8°C for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles. | |
| Potential degradation due to light exposure. | Conduct experiments under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil for storage. | |
| Precipitation observed in this compound solution. | Poor solubility at the prepared concentration and pH. | Confirm that the concentration of this compound is within its solubility limits at the chosen pH. The optimal pH range for solubility and stability is 6-7.[1][2] |
| Appearance of unknown peaks during chromatographic analysis (e.g., HPLC). | Presence of degradation products. | Refer to the known degradation pathways of this compound. The primary degradation products are a result of hydrolysis of the carbonate ester, aziridine ring, or macrolactone ring.[1][2] Mass spectrometry can be used to identify these degradation products based on their expected molecular weights. |
Data Summary
Table 1: pH-Dependent Stability of this compound
| pH Range | Stability Profile | Optimal for Injectable Formulation |
| 1.5 - 5 | Less Stable | No |
| 6 - 7 | Maximum Stability | Yes |
| 7.5 - 9.4 | Less Stable | No |
This table summarizes the U-shaped pH-stability profile of this compound, with the highest stability observed in the neutral pH range.[1][2]
Experimental Protocols
Methodology for Assessing pH-Dependent Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound at various pH levels.
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from 1.5 to 9.4 (e.g., citrate, phosphate, borate buffers) at a concentration of 0.05 M and an ionic strength of 0.5.
-
Sample Preparation : Dissolve this compound in each buffer to a known concentration.
-
Incubation : Incubate the prepared samples at controlled temperatures (e.g., 5°C, 25°C, and 40°C).
-
Time-Point Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
Analysis : Immediately analyze the aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of intact this compound.
-
Data Analysis : Plot the concentration of this compound versus time for each pH and temperature condition. Calculate the degradation rate constants to determine the pH at which the compound is most stable.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Epofolate Antitumor Activity Technical Support Center
Welcome to the technical support center for researchers investigating the antitumor activity of Epofolate (BMS-753493). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inquiries that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (BMS-753493) is a folate receptor (FR)-targeted chemotherapy agent. It is a conjugate of folic acid and a potent epothilone analog, BMS-748285. The proposed mechanism of action involves the folate portion of the molecule binding with high affinity to the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells. This binding is intended to facilitate the internalization of the drug into the cancer cell via endocytosis. Once inside the cell, the linker is cleaved, releasing the epothilone payload. Epothilones are microtubule-stabilizing agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Q2: Preclinical studies showed promising antitumor activity, but the clinical trials were unsuccessful. Why the discrepancy?
This is a critical question and a common challenge in drug development. While preclinical studies in FR-positive cancer cell lines and mouse xenograft models demonstrated potent, FR-dependent antitumor activity, the Phase I clinical trials in patients with advanced solid tumors were terminated due to a lack of objective tumor responses. Several factors could contribute to this discrepancy:
-
Suboptimal Tumor Targeting in Humans: While showing some preference for FR-positive tumors in mice, the tissue distribution of this compound was also widespread in other tissues. This suggests that the targeting may not have been efficient enough in humans to deliver a therapeutic concentration of the epothilone payload specifically to the tumor cells while minimizing systemic exposure and associated toxicities.
-
Differences in Tumor Microenvironment: The tumor microenvironment in human cancers is significantly more complex than in preclinical models. Factors such as poor tumor perfusion, high interstitial fluid pressure, and heterogeneous FRα expression within the tumor could have limited the delivery and efficacy of this compound.
-
Metabolism and Stability in Humans: The pharmacokinetic profile of this compound in humans, characterized by a short half-life of the conjugated form (0.2-0.6 hours), may have resulted in insufficient time for the drug to accumulate in the tumor at therapeutic concentrations.[1]
-
Development of Resistance: Tumor cells can develop resistance to epothilones through various mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin that prevent drug binding.
Q3: What were the dose-limiting toxicities (DLTs) observed in the Phase I clinical trials?
The dose-limiting toxicities (DLTs) observed in the two parallel Phase I studies (NCT00546247 and NCT00550017) included fatigue, transaminitis (elevated liver enzymes), gastrointestinal toxicity, and mucositis. One patient also developed Stevens-Johnson syndrome. Notably, peripheral neuropathy and neutropenia, which are common with other epothilones, appeared to be less frequent and less severe with this compound.
Troubleshooting Guide
This guide addresses potential issues you might encounter in your own preclinical investigations of this compound or similar folate-targeted agents.
| Problem | Possible Causes | Suggested Solutions |
| Low in vitro cytotoxicity in FR-positive cells | 1. Low FRα expression: The cell line may have lower FRα expression than reported. 2. Folic acid in media: High concentrations of folic acid in the cell culture media can compete with this compound for FRα binding. 3. Drug instability: this compound may be degrading in the culture medium. 4. Cellular resistance: The cells may have intrinsic or acquired resistance to epothilones. | 1. Verify FRα expression: Confirm FRα levels using flow cytometry or western blotting. 2. Use low-folate media: Culture cells in a folate-deficient medium prior to and during the experiment. Include a control with excess free folic acid to demonstrate FR-dependent uptake. 3. Prepare fresh solutions: Prepare this compound solutions immediately before use. 4. Assess resistance mechanisms: Check for the expression of drug efflux pumps like P-glycoprotein. |
| Lack of in vivo antitumor activity in xenograft models | 1. FRα expression in the xenograft: The FRα expression of the tumor in vivo may be lower or more heterogeneous than in cell culture. 2. Poor tumor vascularization: Inadequate blood supply to the tumor can limit drug delivery. 3. Rapid clearance: The drug may be cleared from circulation too quickly to reach therapeutic concentrations in the tumor. 4. Metabolism of the drug: The linker may be prematurely cleaved, or the epothilone payload may be metabolized before reaching the tumor. | 1. Confirm in vivo FRα expression: Perform immunohistochemistry on tumor sections to verify FRα levels. 2. Assess tumor perfusion: Use imaging techniques or histological analysis to evaluate tumor vascularization. 3. Pharmacokinetic analysis: Measure the concentration of both conjugated and free epothilone in plasma and tumor tissue over time. 4. Metabolite analysis: Analyze plasma and tumor samples for metabolites of this compound. |
| High toxicity in animal models | 1. Off-target effects: The drug may be taken up by normal tissues that express the folate receptor, such as the kidneys. 2. Premature release of the payload: The linker may be unstable in the bloodstream, leading to systemic release of the cytotoxic epothilone. | 1. Biodistribution studies: Perform studies using radiolabeled this compound to determine its distribution in different organs. 2. Linker stability assay: Assess the stability of the linker in plasma in vitro. |
Data Presentation
While specific quantitative data from the original preclinical and clinical studies of this compound are not publicly available in comprehensive tabular formats, the following tables represent the types of data that would be generated in such studies.
Table 1: Example of In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | FRα Expression | IC50 (nM) |
| KB | Nasopharyngeal | High | Data not available |
| IGROV-1 | Ovarian | High | Data not available |
| A549 | Lung | Low | Data not available |
| MDA-MB-231 | Breast | Negative | Data not available |
| Note: Preclinical studies reported potent cytotoxicity in FR-positive cell lines, which was diminished in the presence of excess folic acid, and inactivity in FR-negative cells. However, specific IC50 values were not found in the reviewed literature. |
Table 2: Example of In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | FRα Expression | Treatment | Tumor Growth Inhibition (%) |
| KB Xenograft | Nasopharyngeal | High | This compound | Data not available |
| IGROV-1 Xenograft | Ovarian | High | This compound | Data not available |
| FR-negative Xenograft | - | Negative | This compound | Data not available |
| Note: In vivo studies demonstrated antitumor activity in several FR-positive tumor models. This activity was significantly reduced by co-administration of excess folic acid, indicating FR-dependent efficacy. Specific tumor growth inhibition percentages are not available in the public domain. |
Table 3: Summary of Patient Demographics and Best Overall Response in Phase I Clinical Trials of this compound (NCT00546247 & NCT00550017)
| Characteristic | Study 1 (N=39) | Study 2 (N=26) |
| Age (median, range) | Data not available | Data not available |
| Gender (Female/Male) | Data not available | Data not available |
| Tumor Types | Ovarian, Renal, Breast, etc. | Ovarian, Renal, Breast, etc. |
| Best Overall Response | ||
| Complete Response (CR) | 0 | 0 |
| Partial Response (PR) | 0 | 0 |
| Stable Disease (SD) | Data not available | Data not available |
| Progressive Disease (PD) | Data not available | Data not available |
| Note: A total of 65 patients were treated across both studies. No objective tumor responses (CR or PR) were observed. The development of this compound was discontinued due to this lack of antitumor activity.[1] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of folate-targeted drugs like this compound. The specific parameters would need to be optimized for your particular experimental setup.
Clonogenic Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cells in 6-well plates at a density determined by their colony-forming efficiency (typically 200-1000 cells/well). Allow cells to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle-only control and a control with this compound plus excess free folic acid.
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of FR-positive cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, this compound + excess folic acid). Administer treatment intravenously according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: this compound's development from preclinical success to clinical discontinuation.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
References
Technical Support Center: Optimizing Epothilone Analog Delivery to Tumor Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with epothilone analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to provide solutions to specific issues you may encounter when working with epothilone analogs in a laboratory setting.
Issue 1: Precipitation of Epothilone Analog in Cell Culture Media
Question: I've diluted my epothilone analog stock solution into my cell culture medium, and I'm observing a precipitate. What could be the cause, and how can I resolve this?
Answer:
Precipitation of hydrophobic compounds like epothilone analogs in aqueous-based cell culture media is a common issue. The primary causes are the low aqueous solubility of the analog and its concentration exceeding its solubility limit in the final solution. Here are several troubleshooting steps:
-
Initial Stock Solution: Ensure your stock solution, typically in 100% DMSO, is fully dissolved before further dilution. Gentle warming and vortexing can aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.
-
Final DMSO Concentration: When diluting your stock into the cell culture medium, aim to keep the final concentration of DMSO as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Working Dilutions: Prepare intermediate dilutions in a serum-free medium or a medium containing a lower percentage of serum before adding the analog to your final culture medium. Adding the drug to a medium with a high serum content can sometimes lead to protein binding and precipitation.
-
Solubilizing Agents: Consider using a solubilizing agent to improve the aqueous solubility of your epothilone analog. Options include:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with epothilone A, significantly increasing its water solubility and stability in solution[1].
-
Formulation in Delivery Systems: For in vivo studies, and sometimes for in vitro work, encapsulating the epothilone analog in a delivery system like liposomes or polymeric micelles can prevent precipitation and improve delivery.
-
-
Order of Addition: When preparing media, add components one at a time and ensure each is fully dissolved before adding the next. This is particularly important when preparing serum-free media where the absence of serum proteins can make some compounds more prone to precipitation[2].
-
Temperature: Ensure your cell culture medium is at 37°C before adding the epothilone analog. Temperature shifts can cause components to fall out of solution[2]. If you notice a precipitate after refrigeration, warming the medium to 37°C and swirling may help redissolve it[3].
Issue 2: Inconsistent or Lower-Than-Expected Cytotoxicity in In Vitro Assays
Question: My in vitro cytotoxicity assay (e.g., MTT, SRB) is showing inconsistent results or lower potency (higher IC50) for my epothilone analog than what is reported in the literature. What are the potential reasons?
Answer:
Several factors can contribute to variability in cytotoxicity assays. Here's a checklist of potential issues and solutions:
-
Drug Stability: Epothilone analogs can be susceptible to degradation, especially the natural epothilones with an ester linkage[4]. Ensure you are using fresh dilutions for each experiment. The stability of synthetic analogs like ixabepilone is generally improved[4].
-
Cell Line Characteristics:
-
Multidrug Resistance (MDR): While epothilones are known to be effective against some taxane-resistant cell lines, high levels of P-glycoprotein (P-gp) expression can still confer some level of resistance[5]. Verify the MDR status of your cell line.
-
βIII-Tubulin Isotype Expression: Overexpression of the βIII-tubulin isotype has been associated with reduced sensitivity to ixabepilone[4].
-
Cell Proliferation Rate: The cytotoxic effects of epothilones are most pronounced in rapidly dividing cells as they act on the mitotic spindle. Slower-growing cell lines may appear less sensitive.
-
-
Assay Conditions:
-
Incubation Time: The cytotoxic effects of epothilones, which induce apoptosis following mitotic arrest, may take 48 to 72 hours to become fully apparent[5]. Ensure your incubation time is sufficient.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration. If you are observing lower than expected potency, you could try reducing the serum concentration during the drug treatment period, though this may also affect cell health.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.
-
-
Drug Adsorption to Plastics: Hydrophobic drugs can sometimes adsorb to the plastic of cell culture plates and pipette tips. Using low-adhesion plastics may help mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of epothilone analogs?
A1: Epothilone analogs are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, at or near the paclitaxel binding site, which stabilizes the microtubules and prevents their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death)[4][5].
Q2: How do epothilone analogs overcome resistance to taxanes?
A2: Epothilones can be effective in taxane-resistant tumors through several mechanisms. They are generally poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance that pumps taxanes out of the cancer cell[5]. Additionally, they can retain activity in cells with certain mutations in β-tubulin or with altered expression of tubulin isotypes (like increased βIII-tubulin) that confer resistance to taxanes[4].
Q3: What are the best practices for preparing and storing epothilone analog stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a dry, high-purity solvent like DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing to use, thaw an aliquot quickly and dilute it further in an appropriate solvent or cell culture medium immediately before use.
Q4: Are there signaling pathways affected by epothilone analogs other than microtubule dynamics?
A4: Yes, research has shown that epothilone analogs can modulate other signaling pathways that are crucial for cancer cell proliferation, motility, and survival. For example, a novel epothilone analog, UTD2, has been shown to suppress the activation of Rac1 GTPase and its downstream effector PAK1. This leads to the inhibition of signaling kinases such as Akt, p38, and ERK, and a reduction in the activity and expression of MMP-2, which is involved in cell invasion[6][7].
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of Epothilone Analogs in Various Human Cancer Cell Lines
| Epothilone Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Epothilone A | HCT116 | Colon | 4.4 | [8] |
| Epothilone A | KB3-1 | Cervical | 13 | [8] |
| Epothilone A | Hela | Cervical | 160 | [8] |
| Epothilone B | MCF-7 | Breast | 2.5 | [4] |
| Epothilone B | OVCAR-8 | Ovarian | 5.5 | [4] |
| Epothilone B | NCI/ADR-RES | Adriamycin-resistant Breast | 38 | [4] |
| Ixabepilone (BMS-247550) | HCT-116 | Colon | 3.6 | [9] |
| UTD1 (Epothilone D) | RKO | Colon | 0.38 µg/ml | [10] |
| UTD1 (Epothilone D) | HCT116 | Colon | 0.77 µg/ml | [10] |
Table 2: Characteristics of Epothilone B-Loaded Polymeric Micelles
| Formulation | Drug Loading Efficiency (%) | Average Hydrodynamic Diameter (nm) | In Vitro Release Half-life (t1/2) (hours) | Reference |
| m-E (EpoB only) | 95.3 ± 2.1 | 25-30 | 2.28 | [8] |
| m-EAR (EpoB, 17-AAG, Rapamycin) | 94.7 ± 3.5 (for EpoB) | 25-30 | 5.98 (for EpoB) | [8] |
Experimental Protocols
Protocol 1: Preparation of Epothilone B-Loaded Polymeric Micelles
This protocol is adapted from a method for preparing PEG-b-PLA micelles[8].
Materials:
-
Epothilone B
-
Poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Magnetic stirrer and stir bar
-
Syringe filter (0.22 µm)
Method:
-
Dissolve a specific amount of Epothilone B and PEG-b-PLA polymer in acetonitrile.
-
Add deionized water dropwise to the polymer/drug solution while stirring continuously. This will induce the self-assembly of the polymer into micelles, encapsulating the drug.
-
Continue stirring for 1-2 hours to allow for the evaporation of the acetonitrile.
-
Transfer the micelle solution to a dialysis bag and dialyze against deionized water for 24 hours to remove any remaining organic solvent and un-encapsulated drug. Change the water periodically.
-
After dialysis, collect the micelle solution and filter it through a 0.22 µm syringe filter to sterilize and remove any aggregates.
-
The resulting solution of epothilone B-loaded micelles can be stored at 4°C for short-term use or lyophilized for long-term storage.
Protocol 2: Determination of Drug Loading in Micelles
This protocol provides a general method for determining the amount of epothilone analog encapsulated in micelles.
Materials:
-
Epothilone B-loaded micelle solution
-
Acetonitrile or other suitable organic solvent to dissolve the micelles and drug
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Standard solutions of Epothilone B of known concentrations
Method:
-
Lyophilize a known volume of the micelle solution to obtain a dry powder.
-
Dissolve a known weight of the lyophilized powder in a specific volume of a suitable organic solvent (e.g., acetonitrile) to disrupt the micelles and release the encapsulated drug.
-
Analyze the resulting solution by HPLC to determine the concentration of Epothilone B.
-
Prepare a standard curve by running known concentrations of free Epothilone B on the HPLC.
-
Calculate the drug concentration in your sample by comparing its peak area to the standard curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for assessing the release kinetics of an epothilone analog from a nanoparticle formulation.
Materials:
-
Epothilone B-loaded nanoparticle solution
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5) to mimic physiological and endosomal conditions
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Shaking incubator or water bath at 37°C
-
HPLC system
Method:
-
Place a known volume of the nanoparticle solution into a dialysis bag.
-
Submerge the dialysis bag in a larger volume of PBS (the release medium) at the desired pH.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected aliquots by HPLC to determine the concentration of the released Epothilone B.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Visualizations
Caption: Mechanism of action of epothilone analogs.
Caption: General experimental workflow for nanoparticle delivery.
References
- 1. Investigation of inclusion complex of epothilone A with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. 哺乳动物细胞培养基础支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. Epothilone B-based 3-in-1 polymeric micelle for anticancer drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AU2002245296B2 - Methods of administering epothilone analogs for the treatment of cancer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Development of Folate-Targeting Therapies
Disclaimer: Information regarding a specific investigational drug named "Epofolate" is not publicly available at this time. This resource provides guidance based on the known preclinical off-target effects of the broader class of folate-targeting therapies, including antifolates and folate receptor-targeted conjugates. It is likely that "this compound" belongs to this class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with folate-targeting drugs in preclinical models?
A1: The primary off-target effects of folate-targeting drugs stem from their mechanism of action, which involves the disruption of folate-dependent metabolic pathways essential for cell division.[1][2][3] Consequently, these agents can impact any rapidly proliferating cell population in the body, not just cancerous ones. The most commonly observed toxicities in preclinical animal models are directed towards:
-
Bone Marrow: Myelosuppression is a hallmark toxicity, leading to decreased production of red blood cells, white blood cells, and platelets.[3]
-
Gastrointestinal Tract: Effects can include mucositis, diarrhea, and weight loss due to the high turnover rate of epithelial cells lining the gut.[1][3]
-
Hair Follicles: Alopecia (hair loss) is a potential side effect, though it can be less pronounced in some animal models compared to human patients.
-
Kidney and Liver: Depending on the specific drug's metabolism and excretion route, renal and hepatic toxicities can occur.[3]
Q2: How can we distinguish between on-target and off-target toxicity in our preclinical studies?
A2: Distinguishing between on-target and off-target toxicity is a critical aspect of preclinical evaluation. On-target toxicity in the context of folate-targeting drugs typically refers to the intended cytotoxic effect on tumor cells. Off-target toxicity involves adverse effects on healthy tissues. A key strategy to differentiate the two is to use models with varying levels of folate receptor expression. For folate receptor-targeted drugs, cell lines or animal models with low or no folate receptor expression should exhibit reduced toxicity if the effects are primarily on-target. Additionally, co-administration of folinic acid (leucovorin) can be used as a "rescue" agent to mitigate the effects of antifolates on normal tissues, providing further evidence for on-target activity.[1]
Q3: We are observing unexpected neurological symptoms in our animal models. Is this a known off-target effect of folate-targeting therapies?
A3: While less common than hematological and gastrointestinal toxicities, some folate-targeting agents have been associated with neurological side effects. For instance, peripheral neuropathy has been reported with some antifolates.[3] It is crucial to conduct a thorough histopathological examination of the central and peripheral nervous systems in symptomatic animals. Additionally, consider performing functional neurological assessments as part of your preclinical toxicology studies.
Q4: Can the gut microbiome influence the severity of gastrointestinal side effects observed with these drugs?
A4: Yes, emerging evidence suggests that the gut microbiome can play a significant role in modulating the toxicity of various chemotherapeutic agents, including those that affect the gastrointestinal tract. Dysbiosis of the gut microbiota can exacerbate inflammation and mucosal damage. It may be beneficial to monitor the composition of the gut microbiome in your preclinical models and consider studies involving co-administration of probiotics or antibiotics to investigate these interactions further.
Troubleshooting Guides
Issue 1: High mortality in preclinical efficacy studies at theoretically therapeutic doses.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation: | Verify dose calculations, formulation stability, and route of administration. Ensure accurate dosing for the specific animal model being used. |
| Enhanced Sensitivity of the Animal Strain: | Some strains of mice or rats may be more susceptible to the toxic effects of the drug. Conduct a dose-range finding study in the selected strain to establish the maximum tolerated dose (MTD). |
| Unexpected Off-Target Toxicity: | Perform comprehensive necropsies and histopathological analysis of all major organs to identify any unforeseen organ damage. |
| Interaction with Other Study Components: | If the drug is being tested in combination with other agents, consider the possibility of synergistic toxicity. Evaluate the toxicity of each component individually and in combination. |
Issue 2: Lack of tumor regression in a xenograft model known to express the folate receptor.
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Delivery to the Tumor: | Analyze drug concentration in tumor tissue versus plasma to assess tumor penetration. Consider modifying the drug delivery system or formulation. |
| Low Folate Receptor Expression in the Specific Xenograft Line: | Confirm folate receptor expression levels in the tumor cells used for the xenograft by immunohistochemistry (IHC) or flow cytometry. |
| Development of Drug Resistance: | Investigate potential mechanisms of resistance, such as upregulation of drug efflux pumps (e.g., ABC transporters) or mutations in the target enzyme (e.g., DHFR).[4] |
| Inadequate Dosing Schedule: | The dosing schedule may not be optimal for maintaining therapeutic concentrations of the drug in the tumor. Experiment with different dosing frequencies and durations. |
Experimental Protocols
Protocol 1: Evaluation of Myelosuppression in a Murine Model
-
Animal Model: C57BL/6 mice (n=5-10 per group).
-
Drug Administration: Administer the folate-targeting drug intravenously or intraperitoneally at three dose levels (e.g., low, medium, high) for a specified number of days. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline and at multiple time points post-treatment (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC): Analyze blood samples for red blood cell count, white blood cell count (including differential), and platelet count using an automated hematology analyzer.
-
Bone Marrow Analysis: At the end of the study, euthanize the animals and collect bone marrow from the femurs. Prepare bone marrow smears for cytological analysis and/or perform flow cytometry to assess the populations of different hematopoietic progenitor cells.
-
Data Analysis: Compare the hematological parameters between the treated and control groups. A significant decrease in blood cell counts is indicative of myelosuppression.
Protocol 2: Assessment of Gastrointestinal Toxicity in a Rat Model
-
Animal Model: Sprague-Dawley rats (n=5-10 per group).
-
Drug Administration: Administer the drug orally or via injection for a defined period. Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for clinical signs of gastrointestinal distress, including diarrhea (assess fecal consistency), weight loss, and changes in food and water intake.
-
Histopathology: At the end of the treatment period, collect sections of the small and large intestines. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A veterinary pathologist should evaluate the intestinal sections for signs of mucosal damage, such as villous atrophy, crypt loss, inflammation, and ulceration.
-
Data Analysis: Score the severity of clinical signs and histopathological lesions. Compare the scores between the treated and control groups to determine the extent of gastrointestinal toxicity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of antifolate drugs in the folate metabolic pathway.
Caption: Preclinical evaluation workflow for folate receptor-targeted therapies.
References
Technical Support Center: Folate Receptor-Targeted Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folate receptor (FR)-targeted cancer therapies.
Section 1: FAQs on Experimental Design & Interpretation
Q1: We are planning a study with a novel folate-drug conjugate (FDC). How do we select an appropriate cancer cell line?
A1: The primary selection criterion is the expression level of Folate Receptor alpha (FRα). High FRα expression is crucial for the efficacy of FR-targeted agents. You should also consider the origin of the cell line (e.g., ovarian, lung, breast cancer, as these are known to have high FRα expression) and its baseline sensitivity to the cytotoxic payload.
Recommended Actions:
-
Literature Review: Search for published data on FRα expression in common cancer cell lines.
-
Internal Validation: Do not rely solely on literature. Quantify FRα expression in your candidate cell lines using at least two different methods.
Q2: What are the best methods to quantify FRα expression in cell lines and tissues?
A2: A multi-modal approach is recommended for robust characterization.
| Method | Application | Key Considerations | Data Output |
| Immunohistochemistry (IHC) | Tissue samples (FFPE) | Validated antibody is critical. Requires careful scoring by a pathologist.[1][2][3][4][5] | Semi-quantitative (e.g., H-score, % positive cells).[6] |
| Flow Cytometry | Cell lines, dissociated tumors | Provides quantitative data on cell surface receptor density. | Mean Fluorescence Intensity (MFI), % positive cells. |
| Western Blot | Cell lines, tissue lysates | Measures total FRα protein (membrane and intracellular). | Relative protein abundance. |
| qRT-PCR | Cell lines, tissue samples | Measures FOLR1 gene expression (mRNA levels). | Relative mRNA expression (e.g., fold change).[7] |
| Radioligand Binding Assay | Cell lines, membrane preps | Determines receptor number (Bmax) and binding affinity (Kd). | Quantitative (Bmax, Kd). |
Q3: My folate-drug conjugate shows high binding affinity in vitro but low cytotoxicity. What are the potential reasons?
A3: This is a common and complex issue. A high binding affinity does not always translate to cell death. The problem could lie in the intracellular trafficking of the conjugate, the release mechanism of the payload, or inherent resistance of the cell line.
See the troubleshooting guide in Section 2 for a detailed workflow to diagnose this issue.
Section 2: Troubleshooting Guide: Poor In Vitro Efficacy
This guide addresses the common problem of an FDC exhibiting high binding but low cytotoxic activity.
Issue: My folate-drug conjugate (FDC) binds strongly to FRα-positive cells but fails to induce significant cell death (high IC50).
// Node Definitions Start [label="High Binding, Low Cytotoxicity Observed", fillcolor="#FBBC05", fontcolor="#202124"]; CheckUptake [label="Step 1: Verify Cellular Uptake &\nIntracellular Trafficking", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UptakeOK [label="Is uptake efficient and localized\nto endosomes/lysosomes?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPayload [label="Step 2: Investigate Payload Release\nand Activity", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PayloadOK [label="Is the linker cleaved and is the\n'free' payload active?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckResistance [label="Step 3: Assess Cellular\nResistance Mechanisms", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Troubleshooting Paths NoUptake [label="Problem: Inefficient Internalization\nor Endosomal Trapping[8]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FixUptake [label="Solution:\n- Confirm FRα is recycling properly.\n- Modify linker/conjugate chemistry.\n- Use endosomal escape enhancers.", fillcolor="#34A853", fontcolor="#FFFFFF"];
NoPayload [label="Problem: Linker Stability or\nPayload Inactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FixPayload [label="Solution:\n- Redesign for cleavable linker (e.g., pH-sensitive).\n- Confirm payload is not damaged by conjugation.\n- Test free payload as a control.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Resistance [label="Problem: Cell is Resistant to Payload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FixResistance [label="Solution:\n- Check for drug efflux pump expression (e.g., P-gp).\n- Assess anti-apoptotic protein levels.\n- Switch to a different payload.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Success [label="Problem Solved:\nOptimized FDC with Potent Cytotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckUptake; CheckUptake -> UptakeOK [label=" YES"]; CheckUptake -> NoUptake [label="NO"]; NoUptake -> FixUptake;
UptakeOK -> CheckPayload; CheckPayload -> PayloadOK [label=" YES"]; CheckPayload -> NoPayload [label="NO"]; NoPayload -> FixPayload;
PayloadOK -> CheckResistance; CheckResistance -> Resistance [label="YES"]; CheckResistance -> Success [label="NO"]; Resistance -> FixResistance; } dot Caption: Troubleshooting workflow for low FDC cytotoxicity.
Detailed Steps & Protocols:
Step 1: Verify Cellular Uptake & Intracellular Trafficking The FDC must be internalized via FR-mediated endocytosis to be effective.[9][10][11][12] The conjugate enters the cell in an endosome, which then acidifies.
-
Experimental Protocol: Confocal Microscopy Uptake Assay
-
Preparation: Synthesize a fluorescently-labeled version of your FDC (e.g., with FITC, Alexa Fluor 488).
-
Seeding: Plate FRα-positive (e.g., KB, OVCAR-3) and FRα-negative (e.g., A549) cells on glass-bottom dishes.
-
Incubation: Treat cells with the fluorescent FDC for various time points (e.g., 15 min, 1 hr, 4 hrs).
-
Competition Control: Co-incubate a set of cells with a 100-fold excess of free folic acid to confirm FRα-specific uptake.
-
-
Staining: Wash cells and stain with LysoTracker Red to visualize lysosomes and Hoechst 33342 for the nucleus.
-
Imaging: Use a confocal microscope to visualize the subcellular localization of the FDC.
-
Interpretation: In FRα-positive cells, the green signal (FDC) should internalize over time and co-localize with the red signal (lysosomes), appearing as yellow puncta. This co-localization should be significantly reduced in the competition control and absent in FRα-negative cells.
-
Step 2: Investigate Payload Release The cytotoxic drug must be released from the folate carrier to reach its intracellular target.[11][12] This is often dependent on a cleavable linker that is sensitive to the low pH or enzymatic environment of the endosome/lysosome.
-
Experimental Protocol: Lysosomal Cleavage Assay
-
Isolate Lysosomes: Isolate lysosomes from a high-yielding cell line or use a commercially available kit.
-
Prepare Buffer: Create a lysosomal buffer with an acidic pH (~5.0) and relevant enzymes (e.g., cathepsin B).
-
Incubation: Incubate the FDC in the lysosomal buffer at 37°C for various time points. Include a control at neutral pH (7.4).
-
Analysis: Use HPLC or LC-MS to separate the intact FDC from the released (free) payload.
-
Interpretation: A successful cleavable linker will show a time-dependent increase in the free payload peak at pH 5.0, with minimal release at pH 7.4.
-
Step 3: Assess Cellular Resistance The cancer cells may have intrinsic or acquired resistance to the cytotoxic payload.
-
Check for Efflux Pumps: Use flow cytometry or Western blot to check for the expression of multidrug resistance proteins like P-glycoprotein (P-gp).
-
Test Free Payload: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the unconjugated payload. If the cells are resistant to the free drug, they will also be resistant to the FDC.
-
Antifolate Resistance: Note that some resistance mechanisms are specific to antifolate drugs like methotrexate.[13][14]
Section 3: Troubleshooting Guide: In Vivo & Preclinical Issues
Q4: We are observing significant kidney accumulation and toxicity with our FDC in our mouse model. Why is this happening and how can we mitigate it?
A4: This is a major limitation of folate receptor targeting. Normal kidney proximal tubules express high levels of FRα on their apical surface to reabsorb filtered folate.[15][16] This leads to the uptake and accumulation of FDCs, causing off-target toxicity.[17]
| Mitigation Strategy | Mechanism | Experimental Approach |
| Co-administration of Pemetrexed | Pemetrexed is an antifolate that can partially block FRα in the kidney, reducing FDC uptake. | Dose-ranging studies in mice to find the optimal blocking dose of pemetrexed that reduces renal toxicity without compromising anti-tumor efficacy. |
| Modify Linker Chemistry | Design linkers that are more stable in circulation but are efficiently cleaved only within the tumor microenvironment or inside tumor cells. | Synthesize FDCs with different linkers (e.g., pH-sensitive, enzyme-cleavable) and perform comparative biodistribution and toxicity studies. |
| Optimize Dosing Schedule | Lower, more frequent dosing might maintain therapeutic levels in the tumor while allowing the kidneys to clear the FDC, reducing cumulative exposure. | Test different dosing regimens (e.g., daily low dose vs. weekly high dose) and monitor tumor growth and renal function markers (e.g., BUN, creatinine). |
| Use Nanoparticle Formulations | Encapsulating the FDC in nanoparticles can alter its pharmacokinetic profile, potentially reducing renal filtration and accumulation.[8][18] | Formulate folate-targeted nanoparticles and conduct biodistribution studies using imaging agents (e.g., radiolabeling, fluorescent dyes). |
// Node Definitions FDC [label="Folate-Drug Conjugate (FDC)\nin Circulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor [label="Tumor Cell\n(High FRα)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kidney [label="Kidney Proximal Tubule\n(High FRα)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="On-Target Efficacy\n(Tumor Cell Kill)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OffTarget [label="Off-Target Toxicity\n(Renal Damage)[17]", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges FDC -> Tumor [label="Desired Uptake"]; FDC -> Kidney [label="Undesired Uptake[15][16]"]; Tumor -> Toxicity; Kidney -> OffTarget; } dot Caption: On-target vs. off-target FDC uptake.
Q5: Our FDC is effective in vitro but shows poor efficacy in our xenograft model. What could be the cause?
A5: The discrepancy between in vitro and in vivo results is common and can be attributed to several factors related to the complex in vivo environment.
-
Poor Pharmacokinetics (PK): The FDC may be cleared from circulation too rapidly, preventing it from reaching the tumor in sufficient concentrations.
-
Troubleshooting: Perform a PK study. Administer the FDC to mice and collect blood samples at multiple time points to determine its half-life and exposure (AUC). If the half-life is too short, consider PEGylation or formulation in a nanocarrier.
-
-
Limited Tumor Penetration: Solid tumors have high interstitial fluid pressure and a dense extracellular matrix, which can prevent the FDC from reaching all cancer cells.
-
Troubleshooting: Use imaging techniques like whole-body autoradiography or fluorescence imaging to assess tumor accumulation and distribution.
-
-
Metabolism of the FDC: The linker or payload might be metabolized in the liver or blood before it reaches the tumor.
-
Troubleshooting: Analyze blood and tumor samples via LC-MS to identify metabolites of the FDC. This can inform linker redesign.
-
-
FRα Expression In Vivo: FRα expression in the xenograft model may be lower or more heterogeneous than in the cultured cells.
-
Troubleshooting: Perform IHC on the excised tumors from the study to confirm FRα expression levels and distribution.
-
Section 4: Key Experimental Protocols
Protocol: Immunohistochemistry (IHC) for FRα in FFPE Tissue
This protocol is a general guideline and should be optimized for the specific primary antibody and detection system used.[1][2]
-
Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections cut at 4-5 microns.[3] Ensure fixation time was between 6-72 hours.[4]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: 2 changes, 3 minutes each.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable retrieval solution (e.g., Diva Decloaker, Citrate Buffer pH 6.0) in a pressure cooker or water bath according to manufacturer's instructions.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Primary Antibody Incubation:
-
Incubate sections with the anti-FRα primary antibody (e.g., clone 26B3.F2) at the optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Negative Control: On a separate section from the same specimen, use an isotype-matched negative control reagent in place of the primary antibody.[1]
-
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to avoid issues with endogenous biotin. Follow the manufacturer's protocol for the secondary antibody/probe and polymer incubation steps.
-
Chromogen: Apply DAB (3,3'-diaminobenzidine) chromogen and incubate until a brown precipitate forms (typically 5-10 minutes).[2]
-
Counterstain: Lightly counterstain with hematoxylin.
-
Dehydration and Coverslipping:
-
Rinse in water.
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear with xylene.
-
Coverslip with permanent mounting medium.
-
-
Interpretation: A pathologist should evaluate the staining. FRα positivity is typically defined by membranous staining of tumor cells. Scoring is often based on the percentage of positive cells and the intensity of the staining.[5][6]
References
- 1. biocare.net [biocare.net]
- 2. biocare.net [biocare.net]
- 3. FOLR1 IHC [neogenomics.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. doctors.anticancer.co.il [doctors.anticancer.co.il]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Endocytosis of folate-protein conjugates: ultrastructural localization in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. KEGG PATHWAY Database [genome.jp]
- 15. Folate Receptor–Targeted Antioxidant Therapy Ameliorates Renal Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]
- 17. Renal Reabsorption of Folates: Pharmacological and Toxicological Snapshots [mdpi.com]
- 18. Folate conjugated nanomedicines for selective inhibition of mTOR signaling in polycystic kidneys at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
Epofolate Resistance: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing potential resistance mechanisms to Epofolate. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries to assist in navigating challenges during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a folate receptor-targeted drug conjugate. It consists of a folate molecule linked to an epothilone analog. This design allows for targeted delivery of the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor alpha (FRα).[1] The folate component binds to FRα on the cell surface, leading to the internalization of the conjugate via endocytosis. Once inside the cell, the epothilone payload is released and exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Q2: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise from two main sources: alterations in the drug delivery mechanism or resistance to the cytotoxic payload.
-
Reduced Drug Uptake:
-
Low or Absent Folate Receptor Alpha (FRα) Expression: Since this compound relies on FRα for cell entry, low or absent expression of this receptor on the cancer cell surface will prevent the drug from accumulating to therapeutic concentrations within the cell. FRα expression can vary significantly between different tumor types and even within the same tumor.[3]
-
Impaired Endocytosis: Even with adequate FRα expression, defects in the endocytic pathway can hinder the internalization of the this compound-FRα complex.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The epothilone component of this compound can be a substrate for efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene.[4] Overexpression of these transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. Approximately 50% of human cancers express P-gp at levels sufficient to confer multi-drug resistance.[1]
-
-
Alterations in the Drug Target:
-
Tubulin Mutations: The epothilone payload of this compound targets β-tubulin. Mutations in the gene encoding β-tubulin can alter the drug's binding site, reducing its ability to stabilize microtubules and induce cell death.[5]
-
-
Activation of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway is associated with resistance to epothilones.[1] Constitutive activation can promote cell survival and override the apoptotic signals induced by this compound.
-
HIF-1α Pathway: The hypoxia-inducible factor 1-alpha (HIF-1α) pathway, crucial for tumor angiogenesis and survival, can be inhibited by microtubule-targeting agents.[5] Resistance may arise through mechanisms that maintain HIF-1α activity despite microtubule disruption.
-
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Folate Receptor Alpha (FRα) Expression | 1. Verify FRα Expression: Confirm FRα protein expression on the cell surface of your cell line using flow cytometry or western blotting. Compare your results to published data for that cell line. 2. Select Appropriate Cell Line: If FRα expression is low or absent, consider using a different cell line known to have high FRα expression for your experiments. |
| High P-glycoprotein (P-gp) Expression and Efflux | 1. Assess P-gp Expression: Quantify the expression of ABCB1 mRNA using qPCR or P-gp protein levels by western blotting or flow cytometry. 2. Co-treatment with a P-gp Inhibitor: Perform the cell viability assay with and without a known P-gp inhibitor (e.g., verapamil, elacridar). A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated resistance. |
| Tubulin Mutation | 1. Sequence β-tubulin Gene: If resistance is suspected to be target-mediated, sequence the gene encoding β-tublin to identify potential mutations in the drug-binding site. |
| Assay-related Issues | 1. Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay. High cell density can lead to nutrient depletion and affect drug sensitivity. 2. Check Drug Stability: Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. 3. Incubation Time: Optimize the drug incubation time. For some cell lines, a longer exposure to the drug may be required to observe a cytotoxic effect. 4. Reagent Quality: Ensure that the viability assay reagents (e.g., MTT, CellTiter-Glo) are not expired and have been stored correctly. |
Issue 2: Inconsistent or Noisy Data in Drug Efflux Assays (e.g., Rhodamine 123, Calcein-AM)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dye Concentration | 1. Titrate the Dye: Perform a titration experiment to determine the optimal concentration of the fluorescent substrate (e.g., Rhodamine 123) for your specific cell line. The concentration should be high enough to provide a detectable signal but not so high as to cause cytotoxicity. |
| Incorrect Incubation Times | 1. Optimize Loading and Efflux Times: The time required for dye loading and efflux can vary between cell lines. Perform a time-course experiment to determine the optimal incubation periods. |
| Cell Health | 1. Use Healthy Cells: Ensure that the cells used for the assay are healthy and have high viability. Dead or dying cells can exhibit altered membrane permeability and affect the assay results. |
| Inhibitor Concentration | 1. Titrate the Inhibitor: If using a P-gp inhibitor as a positive control, titrate its concentration to determine the optimal dose for maximal inhibition of efflux without causing cytotoxicity on its own. |
| Instrument Settings (Flow Cytometer/Plate Reader) | 1. Optimize Instrument Settings: Ensure that the excitation and emission wavelengths are correctly set for the fluorescent dye being used. Adjust the voltage or gain settings to ensure the signal is within the linear range of detection. |
Quantitative Data Summary
Table 1: Epothilone B IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Epothilone B IC50 (nM) | Reference |
| A549 | Lung Carcinoma | - | 3.5 | --INVALID-LINK-- |
| A549/Taxol | Lung Carcinoma | P-gp overexpression | >1000 | --INVALID-LINK-- |
| KB-3-1 | Cervical Carcinoma | - | 1.2 | --INVALID-LINK-- |
| KB-V1 | Cervical Carcinoma | P-gp overexpression | 380 | --INVALID-LINK-- |
| MCF7 | Breast Cancer | - | 2.1 | --INVALID-LINK-- |
| MCF7/ADR | Breast Cancer | P-gp overexpression | 450 | --INVALID-LINK-- |
Table 2: Folate Receptor Alpha (FRα) and P-glycoprotein (P-gp) Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression | P-gp (ABCB1) Expression |
| HeLa | Cervical Cancer | High | Low |
| KB | Cervical Cancer | High | Low |
| IGROV1 | Ovarian Cancer | High | Low |
| A2780 | Ovarian Cancer | Low to Moderate | Low |
| A2780/ADR | Ovarian Cancer | Low to Moderate | High |
| MCF7 | Breast Cancer | Low | Low |
| MDA-MB-231 | Breast Cancer | Moderate | Moderate |
| A549 | Lung Cancer | Low | Moderate |
| NCI/ADR-RES | Ovarian Cancer | Moderate | High |
Expression levels are qualitative summaries from various sources and can vary between studies and culture conditions.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123)
Objective: To assess the function of P-gp in pumping out a fluorescent substrate (Rhodamine 123), as an indicator of potential this compound efflux.
Materials:
-
Cancer cell line of interest (and a control cell line with known P-gp expression)
-
Cell culture medium (serum-free for the assay)
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
To the appropriate tubes, add the P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to all tubes to a final concentration of 1 µM and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS and analyze immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Compare the fluorescence intensity of cells treated with Rhodamine 123 alone to those co-treated with the P-gp inhibitor. A higher fluorescence signal in the inhibitor-treated cells indicates P-gp-mediated efflux.[3][6]
Quantitative PCR (qPCR) for ABCB1 Gene Expression
Objective: To quantify the mRNA expression level of the ABCB1 gene, which encodes for P-glycoprotein.
Materials:
-
Cancer cell lines (test and control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Culture cells to 70-80% confluency and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for ABCB1 and the housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ABCB1 in your test cells compared to a control cell line.[7][8][9]
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for high this compound IC50.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. biospace.com [biospace.com]
Technical Support Center: Optimizing Folate-Targeted Drug Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing the dosage and administration of folate-targeted drugs.
Frequently Asked Questions (FAQs)
Q1: Why is folate receptor (FR) expression level critical for my experiments?
A1: The efficacy of folate-targeted drugs is directly dependent on the expression of folate receptors, particularly FRα, on the surface of cancer cells.[1][2] FRα is overexpressed in various epithelial cancers, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[2][3][4] This differential expression allows for targeted drug delivery.[5][6] Therefore, accurately quantifying FRα expression in your chosen cell lines or tumor models is a crucial first step to ensure they are suitable for your study. Inconsistent or low FRα expression can lead to poor drug uptake and inconclusive results.
Q2: Which cancer cell lines are known to have high FRα expression?
A2: Several human cancer cell lines are well-established models for studying folate-targeted therapies due to their high FRα expression. KB (a subline of HeLa cervical cancer), IGROV-1 (ovarian), and SKOV-3.ip (ovarian) are frequently used.[7] However, FRα expression can vary even within the same cell line from different sources or at different passages. It is always recommended to verify the expression level in your specific cells.[7]
Q3: What are the common mechanisms of toxicity with folate-targeted drugs?
A3: Toxicity can arise from several factors. Off-target uptake by normal tissues expressing FR, such as the kidneys, can lead to nephrotoxicity.[8] The cytotoxic payload of the drug conjugate itself can cause side effects if it is released prematurely in circulation before reaching the tumor.[6] Additionally, some toxicities, like ocular side effects, have been reported in clinical trials, and the underlying mechanisms are still under investigation.
Q4: Should I be concerned about endogenous folate levels in my in vitro and in vivo models?
A4: Yes, endogenous folates can compete with your folate-targeted drug for binding to the folate receptor.[9] For in vitro experiments, it is crucial to use folate-free cell culture media to avoid this competition. For in vivo studies, the diet of the animals can influence serum folate levels, which might impact the therapeutic efficacy of your drug.
Q5: What is the role of the linker in a folate-drug conjugate?
A5: The linker connects the folic acid targeting moiety to the cytotoxic drug. Its design is critical for the drug's success.[10] An ideal linker should be stable in the bloodstream to prevent premature drug release but should be readily cleavable once the conjugate is internalized into the cancer cell, releasing the active drug.[11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug Efficacy In Vitro
| Possible Cause | Troubleshooting Steps |
| Low FRα Expression in Cell Line | Verify FRα expression using multiple methods (qPCR, Western Blot, Flow Cytometry).[12] Compare your results to published data for the same cell line.[7][13] If expression is low, consider using a different cell line with higher FRα expression. |
| Competition from Folate in Media | Use folate-free cell culture medium for all experiments. Standard media like RPMI-1640 contain high levels of folic acid. |
| Inefficient Drug Internalization | Confirm receptor-mediated endocytosis using a competition assay. Pre-incubate cells with an excess of free folic acid before adding your drug; a significant reduction in drug uptake confirms FR-mediated internalization.[9] Note that very high concentrations of free folate might be needed to compete with multivalent nanoparticles.[9] |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific drug and cell line.[14][15] |
| Incorrect Assay for Measuring Cytotoxicity | The choice of cytotoxicity assay can influence results. For example, the MTT assay may not be suitable for all compounds.[15] Consider using orthogonal methods, such as an LDH release assay or a real-time cell analysis system, to confirm your findings.[16] |
Issue 2: High Toxicity or Poor Efficacy In Vivo
| Possible Cause | Troubleshooting Steps |
| Nephrotoxicity | High accumulation of the drug in the kidneys is a known issue due to FRα expression in the proximal tubules.[8] Assess kidney function through blood urea nitrogen (BUN) and creatinine measurements. Strategies to mitigate this include co-administration of agents like pemetrexed to temporarily block renal FRα.[8] |
| Low Tumor Accumulation | Evaluate the biodistribution of your drug. This can be done by labeling the drug with a radioisotope or a fluorescent probe.[17] This will show if the drug is accumulating in the tumor or being cleared too rapidly or accumulating in other organs. |
| Suboptimal Dosing Schedule | Optimize the dosing regimen (dose and frequency). A maximum tolerated dose (MTD) study should be performed. The dosing schedule can significantly impact both efficacy and toxicity. |
| Tumor Microenvironment Barriers | The physical and biological barriers of the tumor microenvironment can prevent drug penetration. The size of the nanoparticle carrier can influence its ability to penetrate solid tumors.[18] |
| FRβ Expression in Tumor Stroma | Be aware that folate receptors, particularly FRβ, can be expressed by tumor-associated macrophages in the stroma.[3][19] This can lead to drug uptake by non-cancerous cells within the tumor, which might be misinterpreted as successful targeting of cancer cells if not carefully analyzed.[20] |
Quantitative Data Summary
Table 1: Folate Receptor α (FRα) Expression in Various Cancer Types
| Cancer Type | Approximate Percentage of Cases with FRα Overexpression | Reference |
| Ovarian Cancer | 75-90% | [4] |
| Endometrial Cancer | 20-50% | [4] |
| Lung Cancer (NSCLC) | 15-75% | [4] |
| Breast Cancer (Triple-Negative) | 35-68% | [2] |
| Colorectal Cancer | 33-44% | [4] |
| Mesothelioma | 72-100% | [2] |
Table 2: Relative FRα Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Relative FRα Expression Level | Reference |
| KB | Cervical | High | [7] |
| IGROV-1 | Ovarian | High | [7][12] |
| OAW28 | Ovarian | High | [12] |
| SKOV-3.ip | Ovarian | Moderate-High | [7] |
| HeLa | Cervical | Low-Moderate | [7] |
| A549 | Lung | Low | [21] |
| MCF-7 | Breast | Low | [21] |
Note: Expression levels are relative and can vary. It is essential to determine the expression in your specific cell stock.
Experimental Protocols & Visualizations
Protocol 1: Determination of FRα Expression by Flow Cytometry
This method allows for the quantification of cell surface FRα expression.
Methodology:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for FRα (e.g., Mov18) for a specified time on ice. Include an isotype control.
-
Secondary Antibody Incubation: Wash cells to remove unbound primary antibody. Resuspend cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity will be proportional to the level of FRα expression.
-
Quantification (Optional): Use calibrated beads to quantify the number of antibody binding sites per cell for a more precise measurement.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of a folate-targeted drug on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of your folate-targeted drug. Include appropriate controls: untreated cells, vehicle-only control, and a positive control (a known cytotoxic agent).[21]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[14] The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of Folate Receptor Alpha (FRα)
Caption: FRα-mediated endocytosis and signaling pathways.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for folate-targeted drugs.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Troubleshooting flowchart for low in vivo efficacy.
References
- 1. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Reabsorption of Folates: Pharmacological and Toxicological Snapshots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the Cytotoxicity of Folate-Conjugated Bismuth Oxide Nanoparticles on KB and A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vitro and in vivo Evaluation of Folic Acid Modified DOX-Loaded 32P-nHA Nanoparticles in Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Folate-Targeted Nanoparticle Size on Their Rates of Penetration into Solid Tumors [ouci.dntb.gov.ua]
- 19. Assessment of folate receptor-β expression in human neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
Validation & Comparative
Epofolate vs. Other Epothilone Analogs: A Comparative Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epofolate (BMS-753493), a folate receptor-targeted epothilone analog, with other notable epothilone analogs in cancer research, including ixabepilone, patupilone, and sagopilone. The information is supported by available experimental data to aid in understanding their relative performance and therapeutic potential.
Introduction to Epothilones and the Rationale for this compound
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs. Their mechanism of action is similar to taxanes, involving the promotion of tubulin polymerization and stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. A key advantage of epothilones is their activity against taxane-resistant cancer cell lines, particularly those that overexpress P-glycoprotein, a common mechanism of multidrug resistance.
This compound (BMS-753493) was developed as a novel, targeted approach within the epothilone class. It is a conjugate of the epothilone analog BMS-748285 and folic acid. This design aimed to leverage the overexpression of the folate receptor (FR) on the surface of various cancer cells to achieve selective drug delivery, thereby increasing the therapeutic index and reducing systemic toxicity.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and other epothilone analogs lies in their drug delivery and cellular uptake mechanisms.
Other Epothilone Analogs (e.g., Ixabepilone, Patupilone, Sagopilone): These analogs are non-targeted cytotoxic agents that diffuse passively into cells. Once inside, they bind directly to the β-tubulin subunit of microtubules, initiating the cascade of events that leads to cell death.
This compound: This analog employs a targeted delivery strategy. The folic acid moiety of this compound binds with high affinity to the folate receptor on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the drug into the cell within an endosome. The acidic environment of the endosome is thought to facilitate the cleavage of the linker, releasing the active epothilone payload, BMS-748285, into the cytoplasm where it can then interact with microtubules.
Performance Comparison: Preclinical and Clinical Data
While a direct head-to-head comparative study of this compound against other epothilone analogs under identical conditions is not publicly available, the following tables summarize available data from various sources.
In Vitro Cytotoxicity
| Compound | Target Cell Lines | IC50 (nM) | Citation(s) |
| This compound (BMS-753493) | Folate Receptor-Positive (FR+) Cancer Cells | No publicly available data. Development was discontinued due to a lack of clinical efficacy. | [1] |
| Folate Receptor-Negative (FR-) Cancer Cells | No publicly available data. | ||
| Ixabepilone (BMS-247550) | Multiple Myeloma (RPMI 8226) | ~3-5 | |
| Breast Cancer (MCF-7) | ~2-4 | ||
| Patupilone (EPO906) | Multiple Myeloma (RPMI 8226) | ~1-10 | |
| Ovarian Cancer (Hey) | ~5-100 | ||
| Sagopilone (ZK-EPO) | Non-Small Cell Lung Cancer (Patient-Derived Xenografts) | Not reported as IC50, but showed significant in vivo activity. | [2] |
| Melanoma (Metastatic) | Not reported as IC50, but showed clinical benefit. | [3] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
In Vivo Efficacy (Xenograft Models)
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound (BMS-753493) | FR+ (98M109) and FR- (M109) mouse tumors | Intravenous | Showed preferential accumulation in FR+ tumors, but clinical trials did not demonstrate significant anti-tumor activity.[1] | |
| Ixabepilone (BMS-247550) | Taxane-resistant human tumor xenografts | Varies | Significant antitumor activity. | |
| Patupilone (EPO906) | Human prostate cancer xenografts (DU145, PC3) | 2.5-4 mg/kg | Inhibition of tumor growth. | |
| Sagopilone (ZK-EPO) | 22 patient-derived non-small cell lung cancer xenografts | Varies | Overall response in 64% of models (14 out of 22).[2] |
Clinical Safety and Tolerability
| Compound | Common Adverse Events | Notable Toxicities | Citation(s) |
| This compound (BMS-753493) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis. | Peripheral neuropathy and neutropenia appeared to be less frequent and severe compared to other epothilones.[1] | |
| Ixabepilone (BMS-247550) | Peripheral neuropathy, neutropenia, fatigue, myalgia/arthralgia. | Dose-limiting peripheral neuropathy. | |
| Patupilone (EPO906) | Diarrhea, fatigue, nausea. | Diarrhea was a common dose-limiting toxicity. | |
| Sagopilone (ZK-EPO) | Sensory neuropathy, leukopenia, fatigue, neutropenia. | Generally well-tolerated with mild to moderate toxicities.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of epothilone analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the epothilone analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the epothilone analog to the wells. Include a vehicle control (medium with the solvent). Incubate for 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.[2]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of epothilone analogs in a mouse model.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the epothilone analog (formulated in a suitable vehicle) and the vehicle control via the desired route (e.g., intravenous, intraperitoneal) according to the specified dosing schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a certain size, or after a predetermined period. Tumors are then excised and weighed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Assess toxicity based on body weight changes and clinical observations.[4]
Conclusion
The development of this compound represented a rational and innovative approach to improve the therapeutic index of epothilones by targeting cancer cells that overexpress the folate receptor. Preclinical data confirmed the targeted delivery of the cytotoxic payload to FR-positive tumors. However, this targeting strategy did not translate into significant clinical antitumor activity, leading to the discontinuation of its development.[1]
In contrast, non-targeted epothilone analogs such as ixabepilone, patupilone, and sagopilone have demonstrated varying degrees of clinical activity, albeit with their own distinct toxicity profiles. The comparative data, although not from direct head-to-head trials, suggest that while the concept of folate receptor-mediated delivery of epothilones was sound, the clinical execution with this compound did not meet its therapeutic goals.
For researchers in the field, this comparison highlights the complexities of targeted drug delivery and the importance of not only the targeting moiety but also the linker chemistry, the potency of the cytotoxic payload, and the specific characteristics of the tumor microenvironment. Future research in this area may explore alternative linkers, more potent epothilone payloads, or combination therapies to fully exploit the potential of targeted microtubule-stabilizing agents.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Folate Receptor-Targeted Therapeutics: Epofolate vs. Vintafolide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two folate receptor-targeted small molecule-drug conjugates (SMDCs), Epofolate (BMS-753493) and vintafolide (EC145). This analysis is supported by experimental data from preclinical and clinical studies to inform future research and development in targeted cancer therapy.
Both this compound and vintafolide were developed to selectively deliver potent cytotoxic agents to cancer cells overexpressing the folate receptor (FR), a promising target in various malignancies, including ovarian and non-small cell lung cancer. While both agents showed initial promise, their clinical development trajectories diverged significantly. This guide delves into their mechanisms of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visual representations of their therapeutic strategies.
Mechanism of Action: A Shared Strategy with Different Payloads
This compound and vintafolide share a common targeting strategy. They are comprised of three key components: a folate molecule for binding to the folate receptor, a cytotoxic payload, and a linker system to connect the two. The folate moiety acts as a homing device, directing the conjugate to FR-positive tumor cells. Upon binding to the receptor, the entire complex is internalized by the cell through endocytosis. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to exert its anti-cancer effects.
The primary difference between the two lies in their cytotoxic payloads. This compound utilizes a potent epothilone analog, BMS-748285, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Vintafolide, on the other hand, carries a derivative of the vinca alkaloid, desacetylvinblastine monohydrazide (DAVLBH), which also functions as a microtubule destabilizing agent.[3]
Comparative Data Summary
The following tables summarize the key characteristics and clinical trial data for this compound and vintafolide.
Table 1: General Characteristics
| Feature | This compound (BMS-753493) | Vintafolide (EC145) |
| Target | Folate Receptor Alpha (FRα) | Folate Receptor Alpha (FRα) |
| Cytotoxic Payload | Epothilone Analog (BMS-748285) | Vinca Alkaloid (Desacetylvinblastine monohydrazide - DAVLBH) |
| Mechanism of Payload | Microtubule Stabilization | Microtubule Destabilization |
| Developer(s) | Bristol-Myers Squibb | Endocyte, Inc. and Merck & Co. |
| Development Status | Discontinued | Discontinued |
Table 2: Clinical Trial Data
| Parameter | This compound (Phase I/IIa) | Vintafolide (PRECEDENT - Phase II) | Vintafolide (PROCEED - Phase III) |
| Trial Identifier | NCT00546247, NCT00550017 | NCT00722592 | NCT01170650 |
| Patient Population | Advanced Solid Tumors | Platinum-Resistant Ovarian Cancer | Platinum-Resistant Ovarian Cancer |
| Treatment Arms | This compound Monotherapy | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) vs. PLD alone | Vintafolide + PLD vs. Placebo + PLD |
| Primary Endpoint | Maximum Tolerated Dose (MTD) | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) |
| Key Efficacy Results | No objective tumor responses observed.[1] | Median PFS: 5.0 months (Vintafolide + PLD) vs. 2.7 months (PLD alone) (p=0.031).[4] | Trial stopped for futility; no significant improvement in PFS.[5] |
| Dose-Limiting Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis.[1] | Constipation.[6] | Not applicable (trial stopped) |
| Common Adverse Events | Fatigue, nausea, vomiting, diarrhea, anemia, neutropenia.[1] | Constipation, nausea, fatigue, vomiting.[6] | Anemia, neutropenia, thrombocytopenia, stomatitis, hand-foot syndrome. |
Experimental Protocols
Vintafolide Phase II "PRECEDENT" Trial (NCT00722592)
Objective: To evaluate the efficacy and safety of vintafolide in combination with pegylated liposomal doxorubicin (PLD) compared to PLD alone in patients with platinum-resistant ovarian cancer.[4]
Methodology:
-
Patient Selection: Patients with platinum-resistant ovarian cancer were enrolled. A companion imaging agent, etarfolatide (EC20), a technetium-99m labeled folate, was used to identify patients with folate receptor-positive tumors.[7][4]
-
Randomization: Patients were randomized to receive either vintafolide in combination with PLD or PLD alone.[4]
-
Dosing:
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival and response rate.[7]
This compound Phase I/IIa Trials (e.g., NCT00546247)
Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound in patients with advanced solid tumors.[1][8]
Methodology:
-
Patient Selection: Patients with various advanced solid tumors were enrolled.
-
Dose Escalation: this compound was administered in escalating doses to different cohorts of patients to determine the MTD. Two dosing schedules were investigated:
-
Endpoints: The primary endpoint was the MTD. Secondary endpoints included safety, pharmacokinetic parameters, and preliminary anti-tumor activity.[1]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of folate receptor-mediated drug delivery and a generalized experimental workflow for evaluating folate-drug conjugates.
Caption: Folate receptor-mediated endocytosis of a folate-drug conjugate.
Caption: Generalized experimental workflow for folate-drug conjugate development.
Conclusion
The comparative analysis of this compound and vintafolide highlights the challenges in developing effective SMDCs, even with a validated target like the folate receptor. While vintafolide showed promising efficacy in Phase II trials, it ultimately failed to demonstrate a significant benefit in a larger Phase III study, leading to the discontinuation of its development.[5] Similarly, this compound's development was halted early due to a lack of clinical activity.[1]
These outcomes underscore the importance of optimizing not only the targeting moiety and the cytotoxic payload but also the linker chemistry, which plays a crucial role in the successful release of the drug within the tumor cell. For researchers in the field, these case studies provide valuable lessons in the intricate process of designing and translating targeted cancer therapies from the laboratory to the clinic. Future endeavors in this area will likely focus on novel payloads, more stable and specific linkers, and improved patient selection strategies to unlock the full potential of folate receptor-targeted therapies.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Epofolate vs. Traditional Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is an investigational anticancer agent that represents a targeted therapeutic approach, combining a folate receptor (FRα)-targeting moiety with a cytotoxic payload. This guide provides a comparative overview of this compound against traditional chemotherapy, focusing on their mechanisms of action, available efficacy data, and toxicity profiles. It is important to note that the clinical development of this compound was discontinued due to a lack of objective tumor responses in early-phase trials.[1] Consequently, direct, head-to-head comparative efficacy data with traditional chemotherapies from late-stage clinical trials are unavailable. This comparison is therefore based on data from early clinical and preclinical studies of this compound and established knowledge of traditional chemotherapy agents.
Mechanism of Action: A Tale of Two Strategies
Traditional chemotherapy agents, such as taxanes (e.g., paclitaxel) and platinum compounds (e.g., cisplatin), exert their cytotoxic effects through non-targeted mechanisms. Paclitaxel, for instance, stabilizes microtubules, leading to cell cycle arrest and apoptosis.[2] Cisplatin forms DNA adducts, inhibiting DNA synthesis and repair, ultimately triggering cell death. These agents affect all rapidly dividing cells, leading to the common side effects associated with chemotherapy.
This compound, in contrast, was designed for targeted delivery. It is a conjugate of a folate molecule and an epothilone analog, BMS-748285.[1] The folate component targets the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells, including ovarian, renal, and breast cancers, but has limited expression in normal tissues.[3][4] This targeted approach aims to concentrate the cytotoxic payload within cancer cells, potentially reducing systemic toxicity.
Upon binding to FRα, this compound is internalized by the cancer cell through receptor-mediated endocytosis. Inside the cell, the cytotoxic epothilone payload is released. Epothilones, like taxanes, are microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2-M phase of the cell cycle and subsequent apoptosis.
Signaling and Internalization Pathway of this compound
Caption: Mechanism of this compound uptake and action.
Efficacy: A Comparative Overview
Direct comparative efficacy data between this compound and traditional chemotherapy is not available from robust clinical trials. The clinical development of this compound was halted after Phase I/IIa studies failed to demonstrate objective tumor responses.[1]
Clinical Data: this compound
Two Phase I/IIa studies evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[1]
| Parameter | This compound (BMS-753493) Clinical Trial Results |
| Study Phase | Phase I/IIa |
| Patient Population | Advanced solid tumors |
| Objective Tumor Response | No objective tumor responses were observed.[1] |
| Outcome | Further development was discontinued.[1] |
Established Efficacy of Traditional Chemotherapy (for context)
The following table provides a general overview of the efficacy of paclitaxel, a common traditional chemotherapy agent, in some of the cancer types for which this compound was intended. This is for contextual comparison and not based on a direct comparative trial.
| Traditional Chemotherapy (Paclitaxel) | Typical Efficacy in Relevant Cancers |
| Advanced Ovarian Cancer | In combination with a platinum agent, it is a standard first-line treatment. |
| Metastatic Breast Cancer | Used as a single agent or in combination therapy. |
| Advanced Non-Small Cell Lung Cancer | A component of several first-line combination regimens. |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully available in the public domain. However, based on the clinical trial information for NCT00546247, the following details can be summarized.
This compound Clinical Trial (NCT00546247) - Abridged Protocol
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.
-
Study Design: Phase I/II, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors, with a focus on ovarian, renal, and breast cancer in the Phase II part.
-
Inclusion Criteria: Histologically or cytologically confirmed advanced cancer, adequate organ function.
-
Exclusion Criteria: Known brain metastases, significant neuropathy, or cardiovascular disease.
-
Drug Administration: Intravenous infusion. The dosing schedule was explored in the trial.
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
Workflow for a Typical Preclinical Efficacy Study
Caption: A generalized workflow for preclinical evaluation.
Toxicity and Safety Profile
A key rationale for developing targeted therapies like this compound is to improve the safety profile compared to traditional chemotherapy.
This compound
The Phase I/IIa studies of this compound showed that it was generally tolerable.[1] The most common toxicities were known to be associated with the epothilone class of drugs.
| Adverse Events | This compound (BMS-753493) |
| Common Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis.[1] |
| Neuropathy & Neutropenia | Appeared to be less frequent and less severe compared to other epothilones.[1] |
| Dose-Limiting Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis.[1] |
Traditional Chemotherapy (General Profile)
The toxicity of traditional chemotherapy is generally more widespread due to its non-targeted nature, affecting all rapidly dividing cells.
| Adverse Events | Traditional Chemotherapy (e.g., Taxanes, Platinum agents) |
| Common Toxicities | Myelosuppression (neutropenia, anemia, thrombocytopenia), nausea and vomiting, alopecia (hair loss), mucositis, peripheral neuropathy. |
| Organ-Specific Toxicities | Nephrotoxicity (cisplatin), cardiotoxicity (anthracyclines), neurotoxicity (taxanes, platinum agents). |
Conclusion
This compound represented a rational and promising approach to targeted cancer therapy, aiming to leverage the overexpression of folate receptor alpha on cancer cells to deliver a potent microtubule-stabilizing agent. The preclinical rationale was based on achieving higher intratumoral drug concentrations with reduced systemic exposure.
However, the lack of objective tumor responses in early clinical trials led to the discontinuation of its development. While this compound demonstrated a potentially more favorable safety profile with less severe neuropathy and neutropenia compared to other epothilones, its clinical efficacy was not established.
In contrast, traditional chemotherapies, despite their well-documented and often significant toxicities, remain a cornerstone of cancer treatment due to their proven efficacy across a wide range of malignancies. The story of this compound underscores the challenge of translating promising preclinical targeted concepts into clinically effective anticancer drugs. Future research in this area may focus on optimizing the linker technology, choosing different cytotoxic payloads, or better selecting patient populations based on FRα expression levels.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
Validating the Folate Receptor as a Target for Epofolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The folate receptor (FR), particularly the alpha isoform (FRα), has emerged as a promising therapeutic target in oncology due to its overexpression in various solid tumors while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery, aiming to maximize efficacy while minimizing off-target toxicities. This guide provides a comprehensive comparison of Epofolate, a folate-targeted chemotherapeutic agent, with other notable folate receptor-targeted therapies, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting Cancer's Appetite for Folate
Folate is a crucial B vitamin essential for DNA synthesis and repair, processes that are highly active in rapidly proliferating cancer cells. FRα facilitates the uptake of folate into cells. By conjugating cytotoxic agents to folic acid, it is possible to selectively deliver these potent payloads to cancer cells overexpressing FRα.
This compound (BMS-753493) is a folate conjugate of the epothilone analog BMS-748285. Epothilones are a class of microtubule-stabilizing agents that induce mitotic arrest and apoptosis. The rationale behind this compound was to leverage the high affinity of folate for FRα to deliver the potent epothilone payload directly to tumor cells.
Comparative Performance of Folate Receptor-Targeted Therapies
While the development of this compound was discontinued due to a lack of demonstrated antitumor activity in Phase I/IIa clinical trials, its concept paved the way for other FRα-targeted agents. This section compares this compound with two other prominent folate receptor-targeted antibody-drug conjugates (ADCs): ZW191 and Mirvetuximab Soravtansine (Elahere).
Quantitative Comparison of Therapeutic Agents
| Feature | This compound (BMS-753493) | ZW191 | Mirvetuximab Soravtansine (Elahere) |
| Targeting Moiety | Folic Acid | Humanized IgG1 Antibody | Humanized Monoclonal Antibody |
| Payload | Epothilone Analog (BMS-748285) | Topoisomerase I Inhibitor (ZD06519) | Maytansinoid DM4 (Microtubule Inhibitor) |
| Mechanism of Action | Microtubule Stabilization | Inhibition of DNA Replication | Microtubule Disruption |
| Binding Affinity (Kd) | Data not publicly available | Data not publicly available | High Affinity |
| In Vitro Cytotoxicity (IC50) | Data not publicly available | Potent, with pIC50 values reported in 3D spheroid cell lines | Low nanomolar potency in FRα-positive cells |
| Clinical Development Status | Discontinued | Phase 1 | Approved by FDA |
Clinical Efficacy and Safety Summary
| Therapeutic Agent | Indication(s) Studied | Key Efficacy Results | Common Adverse Events |
| This compound (BMS-753493) | Advanced Solid Tumors | No objective tumor responses were observed in Phase I/IIa studies. | Fatigue, transaminitis, gastrointestinal toxicity, mucositis. |
| ZW191 | Advanced Solid Tumors (including gynecological cancers) | Phase 1: Overall Response Rate (ORR) of 44% in all evaluable patients; 64% ORR in gynecological cancers at optimal doses. | Anemia, neutropenia, thrombocytopenia. |
| Mirvetuximab Soravtansine (Elahere) | FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer | Phase 3 (MIRASOL): Significant improvement in overall survival and progression-free survival compared to chemotherapy. ORR of 42.3%. | Ocular toxicities (blurred vision, keratopathy), nausea, fatigue. |
Signaling Pathways and Experimental Workflows
To validate the folate receptor as a therapeutic target, several key experiments are essential. The following diagrams illustrate the folate receptor signaling pathway and the workflows for critical validation assays.
Experimental Protocols
Folate Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of a folate-drug conjugate to the folate receptor α.
Materials:
-
FRα-expressing cancer cells (e.g., KB, IGROV-1)
-
Radiolabeled folic acid (e.g., [³H]folic acid)
-
Unlabeled folate-drug conjugate (e.g., this compound)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation counter and vials
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Preparation: Culture FRα-expressing cells to near confluency. Harvest and resuspend the cells in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Competition Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of the unlabeled folate-drug conjugate to the wells. For the total binding control, add 25 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled folic acid.
-
Add 25 µL of a fixed concentration of radiolabeled folic acid to all wells.
-
Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation to allow binding to reach equilibrium.
-
Washing: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Measurement: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The equilibrium dissociation constant (Kd) of the unlabeled drug can be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity (MTT) Assay
This protocol measures the cytotoxic effect of a folate-drug conjugate on cancer cells.
Materials:
-
Cancer cell lines with varying FRα expression levels
-
Folate-drug conjugate (e.g., this compound)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the folate-drug conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the drug to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Conclusion
The validation of the folate receptor as a therapeutic target has led to the development of innovative cancer therapies. While this compound itself did not demonstrate clinical efficacy, the principle of targeting FRα remains a valid and promising strategy. The success of agents like Mirvetuximab Soravtansine underscores the potential of this approach. Future research in this area will likely focus on optimizing payload potency, linker stability, and patient selection to further improve the therapeutic index of folate receptor-targeted therapies. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation and comparison of novel folate-drug conjugates.
Evaluating Cross-Reactivity of Novel Folate Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies that exploit the overexpression of folate receptors (FRs) in various cancers and inflammatory diseases is a rapidly advancing field. Novel folate-drug conjugates, imaging agents, and antifolates are continuously being designed to selectively target cells expressing specific FR isoforms. A critical aspect of the preclinical evaluation of any new folate receptor ligand, hereafter referred to as a hypothetical compound "Epofolate," is the assessment of its cross-reactivity with the different folate receptor isoforms: alpha (FRα), beta (FRβ), and gamma (FRγ). Understanding this cross-reactivity profile is paramount for predicting efficacy, potential off-target effects, and overall therapeutic index.
This guide provides a framework for comparing the performance of a new folate receptor ligand with other alternatives, supported by established experimental methodologies and data presentation formats. While specific data for a compound named "this compound" is not publicly available, this guide will use known folate receptor ligands as examples and provide the necessary protocols to evaluate a novel agent.
Folate Receptor Isoforms: A Brief Overview
Humans have several folate receptor isoforms with distinct expression patterns and physiological roles:
-
Folate Receptor Alpha (FRα): Encoded by the FOLR1 gene, FRα is predominantly expressed on the apical surface of some polarized epithelial cells. Its expression is highly upregulated in several solid tumors, including ovarian, lung, and breast cancers, making it a prime target for cancer therapy.[1]
-
Folate Receptor Beta (FRβ): Encoded by the FOLR2 gene, FRβ is primarily found on hematopoietic cells of the myeloid lineage, including activated macrophages.[2] It is overexpressed in some hematological malignancies like acute myeloid leukemia (AML) and is also implicated in inflammatory and autoimmune diseases.[2][3]
-
Folate Receptor Gamma (FRγ): Encoded by the FOLR3 gene, FRγ is a secreted protein that lacks a membrane anchor.[4] Its exact physiological role is less understood, but it is believed to be involved in regulating folate homeostasis.
FRα and FRβ share approximately 70% homology in their amino acid sequences and both exhibit a high affinity for folic acid.[2][3] This structural similarity underscores the importance of empirical testing to determine the specific binding profile of any new ligand.
Comparative Binding Affinities of Folate Receptor Ligands
The binding affinity of a ligand to its receptor is a key determinant of its biological activity. This is typically quantified using the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of folic acid and several common antifolates for FRα and FRβ. This table serves as a template for how data for a novel compound like "this compound" should be presented for comparative analysis.
| Ligand | Receptor Isoform | Binding Affinity (Kd or IC50) | Reference |
| Folic Acid | FRα | ~1 nM | [5] |
| FRβ | ~0.1-1 nM | [6] | |
| Methotrexate | FRα | Data varies; generally lower affinity than folic acid | [7] |
| FRβ | Data varies; generally lower affinity than folic acid | [7] | |
| Pemetrexed | FRα | Sub-nanomolar to nanomolar range | [7] |
| FRβ | Sub-nanomolar to nanomolar range | [7] | |
| m909 (anti-FRβ mAb) | FRβ | 57 nM (Fab fragment) | [8] |
| This compound | FRα | Data not available | |
| FRβ | Data not available | ||
| FRγ | Data not available |
Note: The binding affinities can vary depending on the experimental conditions, cell lines used, and assay format. It is crucial to test all compounds under identical conditions for a valid comparison.
Experimental Protocols for Determining Cross-Reactivity
To assess the cross-reactivity of "this compound," a series of well-established in vitro assays should be performed. The following provides a detailed methodology for a competitive binding assay, a common method to determine binding affinity and specificity.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound ("this compound") to compete with a radiolabeled ligand (e.g., ³H-folic acid) for binding to cells expressing a specific folate receptor isoform.
Materials:
-
Cell lines stably transfected to express high levels of a single folate receptor isoform (e.g., CHO-FRα, CHO-FRβ).
-
Radiolabeled folic acid (e.g., ³H-folic acid).
-
Unlabeled folic acid (for determining non-specific binding).
-
Test compound ("this compound").
-
Binding buffer (e.g., PBS with 1% BSA).
-
Scintillation counter.
Methodology:
-
Cell Preparation: Culture the transfected cells to confluency. Harvest the cells and wash them with a binding buffer to remove any endogenous folates. Resuspend the cells to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell suspension + ³H-folic acid.
-
Non-specific Binding: Cell suspension + ³H-folic acid + a high concentration of unlabeled folic acid.
-
Competitive Binding: Cell suspension + ³H-folic acid + varying concentrations of "this compound".
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the "this compound" concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The affinity of the test compound (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This entire procedure should be repeated for each folate receptor isoform (FRα, FRβ, etc.) to determine the cross-reactivity profile of "this compound".
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological processes. The following are Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps in evaluating the binding specificity of a novel folate receptor ligand.
Workflow for assessing ligand cross-reactivity.
Canonical Folate Receptor Signaling Pathway
Upon ligand binding, folate receptors can initiate intracellular signaling cascades. While the canonical function is folate uptake via endocytosis, FRα has also been shown to activate signaling pathways like JAK-STAT and ERK, independent of its role in one-carbon metabolism.[7][9] Understanding which pathways a novel ligand activates is crucial for predicting its cellular effects.
Folate receptor-mediated signaling pathways.
Conclusion
The evaluation of a novel folate receptor ligand's cross-reactivity with different FR isoforms is a cornerstone of its preclinical development. A thorough understanding of the binding affinities and specificities, obtained through rigorous and standardized experimental protocols, is essential for predicting the therapeutic potential and safety profile of the compound. By systematically comparing the binding data of a new agent like "this compound" to that of known ligands and understanding its impact on downstream signaling, researchers can make informed decisions in the drug development process. The methodologies and frameworks presented in this guide provide a robust starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fratnow.com [fratnow.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Folate-Conjugated Cancer Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of folate-conjugated cancer therapies against alternative targeted approaches. It includes a comprehensive overview of the underlying mechanisms, supporting experimental data, and detailed protocols for key assays.
Folate, an essential B vitamin, has emerged as a promising targeting ligand in cancer therapy due to the overexpression of its receptor, the folate receptor alpha (FRα), on the surface of various cancer cells, including those of the ovaries, lungs, and breast. This differential expression between healthy and malignant tissues provides a window for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. This guide delves into a comparative analysis of different folate-conjugated therapeutic strategies and contrasts them with other targeted cancer therapies.
The Mechanism of Folate-Targeted Drug Delivery
Folate-conjugated therapies leverage the natural uptake mechanism of folate. Upon binding of the folate-conjugated therapeutic to the FRα, the receptor-ligand complex is internalized into the cell via endocytosis. Once inside the cell, the cytotoxic payload is released, leading to cancer cell death. This targeted approach aims to concentrate the therapeutic agent at the tumor site, thereby increasing its efficacy and reducing systemic side effects.
Below is a diagram illustrating the general workflow of folate-receptor-mediated drug delivery.
The Evolving Landscape of Folate-Drug Conjugates: Why Epofolate Stumbled While Others Advance
The targeted delivery of potent cytotoxic agents to cancer cells via folate receptor (FR)-alpha has been a promising strategy in oncology. However, the clinical journey of folate-drug conjugates (FDCs) has been a mixed bag of successes and failures. Bristol-Myers Squibb's Epofolate (BMS-753493) represents a notable setback, with its development halted due to a lack of antitumor activity. In contrast, a new generation of FDCs, including both small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs), is demonstrating significant promise in clinical trials. This guide provides a comparative analysis of this compound and more successful FDCs, dissecting the key factors that likely contributed to their divergent clinical outcomes.
A critical examination of these agents reveals that the success of an FDC hinges on a delicate balance of factors, including the choice of the targeting moiety (folate versus an antibody), the linker technology, and the potency and mechanism of action of the cytotoxic payload.
Comparative Analysis of Folate-Drug Conjugates
The table below summarizes the key characteristics and clinical data for this compound and a selection of more successful FDCs.
| Drug Conjugate | Targeting Moiety | Linker Type | Payload (Mechanism of Action) | Key Clinical Data | Development Status |
| This compound (BMS-753493) | Folic Acid | Peptide with disulfide bond | Epothilone B analog (BMS-748285) (Tubulin inhibitor) | Phase 1/2 trials showed a lack of antitumor activity. | Discontinued |
| Vintafolide (EC145) | Folic Acid | Self-immolative disulfide | Desacetylvinblastine monohydrazide (DAVLBH) (Tubulin inhibitor - Vinca alkaloid) | Phase II (PRECEDENT trial) in platinum-resistant ovarian cancer (in combination with PLD): Median PFS of 5.0 months vs. 2.7 months for PLD alone (p=0.031).[1][2][3] | Phase 3 (PROCEED trial) stopped for futility. |
| Luveltamab Tazevibulin (STRO-002) | Anti-FRα mAb | Stable, cleavable | 3-aminophenyl hemiasterlin (Tubulin inhibitor) | Phase 2 in platinum-resistant ovarian cancer (FRα >25%): ORR of 32% and DCR of 96%.[4][5] | Phase 2/3 trials ongoing.[6][7] |
| AZD5335 | Anti-FRα mAb | Cleavable Val-Ala peptide | Topoisomerase 1 inhibitor (TOP1i) | Preclinical ovarian cancer PDX models: Single 2.5 mg/kg dose led to an ORR of 82%.[8][9] Superior activity to a microtubule inhibitor ADC in low FRα expressing models.[9] | Phase 2 clinical trials ongoing.[10] |
| Rinatabart Sesutecan (Rina-S) | Anti-FRα mAb | Novel hydrophilic, protease-cleavable | Exatecan (Topoisomerase I inhibitor) | Phase 1/2 in advanced endometrial cancer: ORR of 50.0% in heavily pretreated patients.[11][12] | Phase 2 and 3 trials ongoing. |
Key Differentiators Driving Success
The disparity in clinical outcomes between this compound and the newer generation of FDCs can be attributed to several key factors:
1. Targeting Moiety: Small Molecule vs. Antibody
This compound and Vintafolide utilize folic acid as the targeting ligand. While this provides a small molecule with potentially better tumor penetration, it may also have limitations. The newer, more successful conjugates like Luveltamab tazevibulin, AZD5335, and Rinatabart sesutecan are antibody-drug conjugates (ADCs) that use a monoclonal antibody to target FRα. This approach may offer higher binding affinity and specificity, leading to more efficient internalization and payload delivery to the tumor cells.
2. Linker Technology: Stability and Payload Release
The linker connecting the targeting moiety to the payload is a critical component. It must be stable in circulation to prevent premature release of the cytotoxic drug, which can lead to off-target toxicity, yet efficiently cleave to release the payload within the target cancer cell. This compound utilized a peptide linker with a disulfide bond. While designed to be cleaved in the reducing environment of the cell, its stability and cleavage kinetics may have been suboptimal.
In contrast, the newer ADCs employ more advanced linker technologies. For instance, Luveltamab tazevibulin uses a stable, cleavable linker, and Rinatabart sesutecan features a novel hydrophilic, protease-cleavable linker. These innovations are designed to improve the therapeutic index by ensuring the payload is released preferentially at the tumor site.
3. Payload Potency and Mechanism of Action
The choice of the cytotoxic payload is paramount. This compound carried an epothilone B analog, a tubulin inhibitor. While potent, its efficacy once delivered to the target cell may have been insufficient to induce significant tumor cell death.
The more successful FDCs have employed different and potentially more potent payloads with diverse mechanisms of action. Luveltamab tazevibulin uses a hemiasterlin derivative, another class of tubulin inhibitor. Notably, AZD5335 and Rinatabart sesutecan utilize topoisomerase I inhibitors (exatecan and another proprietary TOP1i). This class of payload induces DNA damage and has shown significant efficacy in various cancer types. The ability of some of these payloads to exert a "bystander effect," killing neighboring antigen-negative tumor cells, is another potential advantage.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of FDCs. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay determines the potency of the FDC in killing cancer cells that express the target receptor.
Protocol:
-
Cell Culture: Culture FRα-positive (e.g., KB, IGROV-1, OVCAR-3) and FRα-negative (e.g., MCF-7) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[13][14]
-
FDC Treatment: Prepare serial dilutions of the FDC and the free payload. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).[14]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The MTT assay relies on the conversion of MTT to formazan by mitochondrial enzymes in living cells.[14][15][16][17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of the FDC in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft models.
-
Tumor Implantation: Subcutaneously implant FRα-positive human cancer cells into the flanks of the mice. For patient-derived xenograft (PDX) models, implant tumor fragments from patients.[18][19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
FDC Administration: Once tumors reach a specified size, randomize the mice into treatment groups and administer the FDC, a control ADC, and vehicle control, typically via intravenous injection.[20][21][22][23]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis.[9][18][19]
Signaling Pathways and Mechanisms of Action
The efficacy of FDCs is intrinsically linked to the biology of the folate receptor and the mechanism of action of the payload.
Folate Receptor-Mediated Endocytosis
FDCs targeting FRα are internalized into the cell through receptor-mediated endocytosis.
Caption: Folate receptor-mediated endocytosis of FDCs.
Upon binding of the FDC to FRα on the cell surface, the complex is internalized into an endosome.[24][25][26][27] The lower pH within the endosome and/or the presence of specific enzymes facilitates the cleavage of the linker, releasing the cytotoxic payload into the cytoplasm. The FRα is then recycled back to the cell surface.
Payload Mechanisms of Action
The released payload then exerts its cytotoxic effect by interfering with essential cellular processes.
Caption: Mechanisms of action for tubulin and TOP1i payloads.
-
Tubulin Inhibitors (Epothilones, Vinca Alkaloids, Hemiasterlins): These agents interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
-
Topoisomerase I Inhibitors (Exatecan): These drugs target topoisomerase I, an enzyme that relaxes DNA supercoils during replication and transcription.[28][29][30][31][32] The inhibitors stabilize the complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[28][30][31][32] This leads to the accumulation of DNA single- and double-strand breaks, particularly when the cell attempts to replicate its DNA, ultimately inducing apoptosis.[28][31]
Conclusion: A New Era for Folate-Targeted Therapies
The discontinuation of this compound's development underscores the challenges in designing effective FDCs. Its failure was likely a result of a combination of factors, including potentially suboptimal linker stability and payload efficacy. The subsequent success of ADCs like Luveltamab tazevibulin, AZD5335, and Rinatabart sesutecan highlights the evolution of this therapeutic class. The shift towards antibody-based targeting, more sophisticated linker technologies, and the use of highly potent payloads with diverse mechanisms of action have revitalized the field of folate-targeted cancer therapy. As these next-generation FDCs progress through clinical trials, they offer renewed hope for patients with FRα-expressing cancers.
References
- 1. merck.com [merck.com]
- 2. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. onclive.com [onclive.com]
- 5. sutrobio.com [sutrobio.com]
- 6. Luveltamab tazevibulin (STRO-002), an anti-folate receptor alpha (FolRα) antibody drug conjugate (ADC), safety and efficacy in a broad distribution of FolRα expression in patients with recurrent epithelial ovarian cancer (OC): Update of STRO-002-GM1 phase 1 dose expansion cohort. - ASCO [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. AZD-5335 by AstraZeneca for Ovarian Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Rinatabart Sesutecan (Rina-S, PRO1184, GEN1184) for Advanced Solid Tumors (GCT1184-01/ PRO1184-001) [clin.larvol.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. AZD-5335, a novel FR-α antibody/TOP1 inhibitor ADC with promising preclinical activity in ovarian cancer models | BioWorld [bioworld.com]
- 20. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 28. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 32. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Potent Compounds Like Epofolate
The responsible management of investigational compounds and active pharmaceutical ingredients is paramount to ensuring a safe laboratory environment and minimizing environmental impact. For potent compounds such as "Epofolate," which are often utilized in cancer research and drug development, adherence to strict disposal protocols is not just a regulatory requirement but a cornerstone of good laboratory practice. This guide provides a comprehensive framework for the safe handling and disposal of such hazardous drugs, designed to be a critical resource for researchers, scientists, and drug development professionals.
Understanding the Waste Streams
When handling potent compounds, it is crucial to correctly segregate waste. Improper segregation can lead to unnecessary exposure risks and regulatory non-compliance. Waste is generally categorized into trace and bulk hazardous waste.
| Waste Category | Description | Examples | Disposal Container |
| Trace Hazardous Waste | Items that are not visibly contaminated but have come into contact with the hazardous drug. | Empty vials, used gloves, bench paper, contaminated personal protective equipment (PPE). | Yellow Trace Waste Container |
| Bulk Hazardous Waste | Items visibly contaminated with the hazardous drug, including unused or partially used quantities. | Syringes containing residual drug, spilled materials, expired or unused stock solutions. | Black Bulk Waste Container |
| Sharps Waste | Needles, syringes (if completely empty), and other sharp objects that have come into contact with the hazardous drug. | Used needles and syringes (100% used, no visible residual drug). | Red Sharps Container |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow is critical for safety and compliance. The following protocol outlines the necessary steps for the proper disposal of potent compounds like this compound.
-
Risk Assessment and Preparation :
-
Before handling the compound, consult its Safety Data Sheet (SDS) to understand its specific hazards and handling requirements.[1]
-
Ensure all necessary PPE is available and in good condition. This includes double chemotherapy gloves, a protective gown with a solid front, and eye protection.[2]
-
Prepare the designated waste containers and ensure they are properly labeled.
-
-
During the Experiment :
-
End of Experiment Waste Disposal :
-
Trace Contaminated Items : Dispose of all disposable items with trace contamination, such as used gloves and absorbent pads, in the designated yellow Trace waste container.[1] This container should then be packed in a biohazard waste box for disposal through the Regulated Medical Waste program.[1]
-
Bulk Contaminated Items : Any syringe that still contains even a small volume of the drug (e.g., 0.1 ml) must be disposed of as hazardous chemical waste in a special black Bulk waste container.[1] Do not dispose of these in a sharps container.
-
Unused/Expired Compound : Unused or expired stock solutions and bulk powder should be treated as hazardous chemical waste. Submit a hazardous waste pick-up request through your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps : Only dispose of syringes in a red sharps container if the drug has been 100% used and no residual drug is visible.[1] Never re-cap needles.[1]
-
-
Decontamination :
-
Emergency Procedures (Spills) :
-
In the event of a spill, evacuate the immediate area.
-
Notify your supervisor and EHS.
-
For small spills, trained personnel wearing appropriate PPE should clean the area thoroughly with a detergent solution followed by water.[3]
-
All spill cleanup materials should be disposed of as bulk hazardous waste.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated when working with potent compounds.
Caption: Waste disposal workflow for potent compounds.
Alternative Disposal for Unused Medications
For unused or expired medications outside of a laboratory setting, do not flush them down the toilet unless specifically instructed to do so by the FDA, as this can harm the environment.[4] The safest method is to use a drug take-back program.[4] If a take-back program is not available, you can dispose of medication in the household trash by:
-
Removing the medicine from its original container.
-
Mixing it with an undesirable substance like used coffee grounds, dirt, or cat litter.[5]
-
Placing the mixture in a sealed plastic bag or container.[5]
-
Throwing the container in the garbage.[5]
-
Scratching out all personal information on the prescription bottle before recycling or discarding it.[5]
References
Navigating the Safe Handling of Epofolate: A Comprehensive Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Epofolate, a folate conjugate of an epothilone analog investigated for the treatment of advanced solid tumors.[1] Given its cytotoxic potential as an antineoplastic agent, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This guide offers procedural, step-by-step instructions to address key operational questions.
Safety Data Summary
All personnel must review the Safety Data Sheet (SDS) for this compound before commencing any work. The following table summarizes key safety and property data for quick reference.
| Property | Value | Source |
| Synonyms | BMS-753493 | DrugBank |
| Compound Type | Folate conjugate of an epothilone analog | DrugBank[1] |
| Appearance | White to off-white solid (Assumed) | N/A |
| Molecular Formula | C57H78N8O16S2 (Example) | N/A |
| Molecular Weight | 1207.4 g/mol (Example) | N/A |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol (Assumed) | N/A |
| Occupational Exposure Limit | Not established; handle as a potent cytotoxic compound | General Guidance |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier against exposure to hazardous drugs like this compound.[2] All PPE should be chemotherapy-rated.[3][4]
| Task | Required Personal Protective Equipment |
| Handling Unopened Vials | - Single pair of chemotherapy-tested nitrile gloves |
| Weighing and Reconstituting Powder | - Double pair of chemotherapy-tested nitrile gloves[3][4] - Disposable, solid-front, back-closing gown[4][5] - Chemical splash goggles and face shield - Respiratory protection (e.g., N95 respirator or powered air-purifying respirator) |
| Administering Solutions (In Vitro/In Vivo) | - Double pair of chemotherapy-tested nitrile gloves[3][4] - Disposable, solid-front, back-closing gown[4][5] - Chemical splash goggles |
| Handling Contaminated Waste | - Double pair of chemotherapy-tested nitrile gloves[3][4] - Disposable, solid-front, back-closing gown[4][5] - Chemical splash goggles |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves[3][4] - Disposable, solid-front, back-closing gown[4][5] - Chemical splash goggles and face shield - Respiratory protection |
Handling and Operational Plan
All manipulations of this compound should be performed in a designated area and in a manner that minimizes the risk of aerosol generation and contamination.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves when handling the unopened primary container.
-
Store this compound according to the manufacturer's instructions, typically in a secure, clearly labeled, and well-ventilated area away from incompatible materials.
Preparation of Solutions (Aseptic Technique)
-
All preparation of this compound, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and the operator.[4]
-
Before starting, assemble all necessary supplies, including a plastic-backed absorbent pad to cover the work surface.
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the required amount of this compound powder. Use techniques that minimize aerosolization, such as gentle handling and the use of a spatula.
-
Reconstitute the powder with the specified sterile diluent. To prevent pressure differentials that can cause spraying, use a vented needle or a similar device.
-
Gently swirl the vial to dissolve the contents; do not shake vigorously.
-
All disposable items used during preparation should be immediately discarded into a designated cytotoxic waste container.
Spill Management and Disposal Plan
A dedicated chemotherapy spill kit must be readily available in all areas where this compound is handled.[6] All waste generated from the handling of this compound is considered cytotoxic and must be disposed of accordingly.
Spill Management
-
Alert Personnel : Immediately alert others in the area of the spill.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Put on the appropriate PPE from the spill kit, including respiratory protection.
-
Contain the Spill : For liquid spills, use the absorbent pads from the spill kit to cover the spill, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area : Use the scoop and scraper to collect the absorbed material and any broken glass. Place all materials into the designated cytotoxic waste bags.
-
Decontaminate : Clean the spill area with an appropriate deactivating agent, followed by a detergent and water.
-
Dispose of Waste : All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a black RCRA container.
Waste Disposal
Proper segregation of cytotoxic waste is crucial to minimize risk and ensure regulatory compliance.[7]
-
Trace Chemotherapy Waste : This includes items with only residual amounts of the drug, such as empty vials, IV bags, tubing, gloves, and gowns.[8] These items should be disposed of in a yellow, clearly labeled "Trace Chemotherapy Waste" container for incineration.
-
Bulk Chemotherapy Waste : This includes any materials used to clean up a spill, partially used vials, and syringes containing a visible amount of the drug.[5][8] This waste is considered RCRA hazardous waste and must be disposed of in a black, clearly labeled hazardous waste container.
-
Sharps : All needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant, purple cytotoxic sharps container.[4]
Mechanism of Action: Folate Receptor-Targeted Delivery
This compound is designed to exploit the overexpression of folate receptors on the surface of many cancer cells. This targeted delivery mechanism aims to increase the concentration of the cytotoxic payload (the epothilone analog) within tumor cells while minimizing exposure to healthy tissues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 3. youtube.com [youtube.com]
- 4. uwyo.edu [uwyo.edu]
- 5. ohsinsider.com [ohsinsider.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
